Tarvicopan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2378381-06-5 |
|---|---|
Formule moléculaire |
C24H22N2O4 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
2-[2-[[7-[2-(aminomethyl)-4-pyridinyl]-2-methyl-1-benzofuran-5-yl]methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C24H22N2O4/c1-15-8-19-9-16(14-29-22-5-3-2-4-18(22)12-23(27)28)10-21(24(19)30-15)17-6-7-26-20(11-17)13-25/h2-11H,12-14,25H2,1H3,(H,27,28) |
Clé InChI |
ZUWLRQGSPOOCNF-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Tarvicopan: A Technical Deep Dive into the Mechanism of Action of a Novel Complement Factor D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tarvicopan is an investigational small molecule inhibitor targeting complement factor D, a critical serine protease and the rate-limiting enzyme of the alternative pathway (AP) of the complement system. By selectively blocking factor D, this compound effectively halts the amplification loop of the complement cascade, a key driver of the pathogenesis of various complement-mediated diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the intricate signaling pathways of the complement system. While specific quantitative data for this compound's binding affinity and inhibitory concentrations are not yet publicly available, this document will describe the established experimental protocols used to characterize such factor D inhibitors and present a logical framework for understanding its therapeutic potential.
Introduction to the Complement System and the Alternative Pathway
The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. It can be activated through three distinct routes: the classical, lectin, and alternative pathways. The alternative pathway is unique in that it is continuously active at a low level through a process known as "tick-over," providing constant immune surveillance. Dysregulation of the alternative pathway is implicated in the pathophysiology of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and age-related macular degeneration.
Central to the activation and amplification of the alternative pathway is complement factor D . This serine protease is responsible for cleaving factor B when it is bound to C3b, forming the potent C3 convertase, C3bBb. This convertase then cleaves more C3 into C3a and C3b, leading to a powerful amplification loop that significantly escalates the complement response.
This compound's Core Mechanism: Inhibition of Complement Factor D
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of complement factor D. By binding to factor D, this compound prevents the cleavage of factor B, thereby blocking the formation of the C3 convertase (C3bBb). This action effectively shuts down the alternative pathway amplification loop.
Signaling Pathway Inhibition
The inhibitory action of this compound on complement factor D disrupts the core of the alternative pathway signaling cascade.
Quantitative Analysis of Factor D Inhibition
While specific quantitative data for this compound are not publicly available, the following table outlines the typical parameters measured for a factor D inhibitor. For context, data for a related factor D inhibitor, danicopan, is included where available.
| Parameter | Description | Method | This compound Data | Danicopan (ACH-4471) Data |
| Binding Affinity (Kd) | The equilibrium dissociation constant, a measure of the strength of the binding interaction between the inhibitor and its target. A lower Kd indicates a stronger binding affinity. | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | Not Available | 0.54 nM |
| IC50 (Enzymatic Assay) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Biochemical assay measuring the cleavage of a synthetic or natural substrate by Factor D. | Not Available | Not Available |
| Hemolysis Assay (EC50) | The concentration of an inhibitor required to inhibit 50% of complement-mediated red blood cell lysis. | In vitro assay using sensitized erythrocytes and a source of complement. | Not Available | Not Available |
| C3 Deposition Assay (IC50) | The concentration of an inhibitor required to reduce the deposition of C3 fragments on a target surface by 50%. | ELISA or flow cytometry-based assay. | Not Available | Not Available |
Key Experimental Protocols for Characterizing Factor D Inhibitors
The following sections detail the standardized methodologies employed to evaluate the efficacy and mechanism of action of complement factor D inhibitors like this compound.
Factor D Enzymatic Activity Assay
This assay quantifies the ability of an inhibitor to block the catalytic activity of Factor D.
The Discovery and Synthesis of Tarvicopan: A Factor B Inhibitor for Complement-Mediated Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tarvicopan, also known as LNP023, is a first-in-class, orally bioavailable small molecule inhibitor of complement Factor B. By selectively targeting a key chokepoint in the alternative complement pathway, this compound represents a promising therapeutic strategy for a range of complement-mediated diseases. This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of this compound. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers and professionals in the field of drug development.
Introduction
The complement system, a crucial component of innate immunity, plays a vital role in host defense. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system acts as an amplification loop, and its overactivation is implicated in the pathogenesis of diseases such as C3 glomerulopathy (C3G), paroxysmal nocturnal hemoglobinuria (PNH), and IgA nephropathy. Factor B is a serine protease that is central to the AP, making it an attractive therapeutic target. This compound is a potent and selective inhibitor of Factor B, effectively blocking the amplification of the complement cascade.[1][2]
Mechanism of Action
This compound exerts its therapeutic effect by directly and reversibly binding to human Factor B, a key enzyme in the alternative complement pathway.[3] This high-affinity interaction prevents the formation of the C3 convertase (C3bBb), a critical complex responsible for the amplification of the complement response.[1] By inhibiting Factor B, this compound effectively halts the cleavage of C3 into its active fragments, C3a and C3b, thereby preventing the downstream consequences of AP activation, including the formation of the membrane attack complex (MAC) and the opsonization of cells.[1][4]
Signaling Pathway
The following diagram illustrates the central role of Factor B in the alternative complement pathway and the mechanism of inhibition by this compound.
Synthesis of this compound
The synthesis of this compound (LNP023) has been described in patent literature, for example, in WO 2015/009616.[5][6] The process involves a multi-step synthesis culminating in the formation of the final active pharmaceutical ingredient. A general overview of the synthesis is provided below, with specific details referenced in the patent literature.
A detailed, step-by-step synthetic protocol is proprietary and can be found within the patent documentation (e.g., WO 2015/009616, Example 26d). Researchers should consult this primary source for precise reagents, reaction conditions, and purification methods.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 (Factor B) | 10-12 nM | Half-maximal inhibitory concentration against Factor B.[3][7] |
| Kd (Factor B) | 7.9 nM | Dissociation constant for the binding of this compound to Factor B.[3] |
| IC50 (MAC Formation) | 130 nM | Half-maximal inhibitory concentration for the formation of the Membrane Attack Complex in human serum.[3] |
| Selectivity | >30 µM | IC50 values against a panel of 41 other human proteases, demonstrating high selectivity.[3] |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosing | Key Findings |
| KRN-induced arthritis (mice) | 20-180 mg/kg (oral) | Prevention of arthritis development.[3] |
| Experimental membranous nephropathy (rats) | 20-180 mg/kg (oral) | Effective in both prophylactic and therapeutic dosing regimens.[3] |
Table 3: Clinical Trial Data for this compound (Iptacopan)
| Indication | Phase | Key Findings |
| C3 Glomerulopathy (C3G) | Phase II (NCT03832114) | 49% reduction in proteinuria (measured as UPCR) at 12 weeks (P=0.0005).[2][8] |
| Paroxysmal Nocturnal Hemoglobinuria (PNH) | Phase II (NCT03439839) | Clinically relevant increase in hemoglobin of 2.87 g/dL (p<0.001) as an add-on to eculizumab.[9] |
| Paroxysmal Nocturnal Hemoglobinuria (PNH) (monotherapy) | Phase II (NCT03896152) | 86% reduction in lactate (B86563) dehydrogenase (LDH) levels at 12 weeks.[10] |
Experimental Protocols
In Vitro Factor B Inhibition Assay
This protocol outlines a general method to determine the inhibitory activity of a compound on Factor B.
Methodology:
-
Reagent Preparation: Prepare solutions of purified human Factor B, C3b, and Factor D in an appropriate assay buffer. Prepare serial dilutions of this compound.
-
Incubation: In a microplate, incubate purified Factor B and C3b with varying concentrations of this compound.
-
C3 Convertase Formation: Initiate the reaction by adding purified Factor D to form the C3 convertase (C3bBb).
-
Substrate Addition: Add a chromogenic or fluorogenic substrate specific for the Bb fragment of Factor B.
-
Signal Detection: Monitor the cleavage of the substrate by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Zymosan-Induced MAC Formation Assay
This assay measures the inhibition of the alternative pathway-mediated formation of the Membrane Attack Complex (MAC).
Methodology:
-
Plate Coating: Coat a microplate with zymosan A, an activator of the alternative pathway.
-
Serum Incubation: Pre-incubate human serum with various concentrations of this compound.
-
Complement Activation: Add the serum-inhibitor mixture to the zymosan-coated plate to initiate complement activation.
-
MAC Detection: Detect the formation of MAC using a specific antibody against a neoepitope of C9 (a component of MAC), typically in an ELISA format.
-
Data Analysis: Quantify the amount of MAC formed and calculate the IC50 of this compound for MAC formation inhibition.
KRN-Induced Arthritis Model in Mice
This in vivo model is used to assess the efficacy of complement inhibitors in an inflammatory arthritis setting.
Methodology:
-
Arthritis Induction: Induce arthritis in mice by intraperitoneal injection of K/BxN serum.
-
Treatment: Administer this compound or vehicle orally to the mice, either prophylactically (before arthritis induction) or therapeutically (after the onset of clinical signs).
-
Assessment: Monitor the development and severity of arthritis by clinical scoring of joint swelling and inflammation. Ankle thickness can be measured as a quantitative endpoint.
-
Histological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage damage, and bone erosion.
Experimental Membranous Nephropathy Model in Rats
This model is used to evaluate the therapeutic potential of complement inhibitors in a model of complement-mediated kidney disease.
Methodology:
-
Disease Induction: Induce membranous nephropathy in rats, for example, by immunization with a specific antigen to trigger an autoimmune response against the glomeruli.
-
Treatment: Administer this compound or vehicle to the rats.
-
Monitoring: Monitor disease progression by regularly measuring proteinuria (protein in the urine).
-
Histological and Immunohistochemical Analysis: At the end of the study, collect kidney tissue for analysis of immune complex deposition, glomerular injury, and C3 deposition.
Conclusion
This compound is a promising, orally administered inhibitor of Factor B that shows high potency and selectivity for the alternative complement pathway. Preclinical and clinical data have demonstrated its potential to treat a range of complement-mediated diseases by effectively blocking the amplification of the complement cascade. The detailed technical information provided in this guide serves as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and to advance the development of novel complement-modulating therapies.
References
- 1. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 2. novartis.com [novartis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. US11603363B2 - Crystalline form of LNP023 - Google Patents [patents.google.com]
- 6. WO2015009616A1 - Piperidinyl indole derivatives and their use as complement factor b inhibitors - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Efficacy and Safety of Iptacopan in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novartis.com [novartis.com]
- 10. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Danicopan (Tarvicopan) in the Alternative Complement Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The complement system, a critical component of innate immunity, plays a dual role in host defense and the pathogenesis of various diseases when dysregulated. The alternative pathway (AP) serves as a major amplification loop for complement activation. This technical guide provides a comprehensive overview of the role of Danicopan (B606937), a first-in-class oral inhibitor of Factor D, in modulating the alternative complement pathway. Through its targeted mechanism of action, Danicopan offers a therapeutic strategy for managing diseases driven by excessive AP activation, such as Paroxysmal Nocturnal Hemoglobinuria (PNH). This document details the molecular mechanism, presents key quantitative data from clinical trials, outlines relevant experimental protocols, and provides visual diagrams of the associated biological pathways and workflows.
The Alternative Complement Pathway (AP)
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways, all converging on the cleavage of the central protein, C3.[1] The AP is unique as it is subject to continuous, low-level activation, a process known as "tick-over," allowing for constant surveillance against pathogens.[2]
The activation cascade of the AP is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). This is followed by the binding of Factor B to C3(H₂O) or to C3b fragments deposited on a surface. This binding event allows for the cleavage of Factor B by Factor D, a serine protease, into two fragments: Ba and Bb.[1][2] The Bb fragment remains associated with C3b to form the AP C3 convertase (C3bBb), the central enzyme of this pathway.[1][2] This convertase then cleaves more C3 molecules into C3a (an anaphylatoxin) and C3b, leading to an exponential amplification of the complement response.[1] The deposition of a high density of C3b on a surface can lead to the formation of the AP C5 convertase (C3bBbC3b), which initiates the terminal pathway, culminating in the formation of the Membrane Attack Complex (MAC) and cell lysis.[3]
Signaling Pathway Diagram
Caption: Alternative Complement Pathway Activation.
Danicopan: A Targeted Factor D Inhibitor
Danicopan (formerly ALXN2040) is a first-in-class, orally administered small molecule that acts as a reversible inhibitor of complement Factor D.[1][2] By binding to Factor D, Danicopan blocks its ability to cleave Factor B, a rate-limiting step in the activation of the alternative pathway.[2][4] This inhibition prevents the formation of the AP C3 convertase (C3bBb), thereby halting the amplification loop of the complement cascade.[2] This targeted mechanism addresses diseases where excessive AP activation is a key driver of pathology, such as PNH. In PNH, Danicopan is designed to control both C3-mediated extravascular hemolysis (EVH) and contribute to the control of MAC-mediated intravascular hemolysis (IVH).[1][5]
Mechanism of Action Diagram
Caption: Mechanism of Action of Danicopan.
Quantitative Data from Clinical Trials
Danicopan has been evaluated in several clinical trials, particularly for the treatment of PNH, often as an add-on therapy to C5 inhibitors like eculizumab or ravulizumab, to address clinically significant extravascular hemolysis.
Phase 3 ALPHA Trial: Danicopan as Add-On Therapy
The ALPHA trial was a pivotal Phase 3 study evaluating the efficacy and safety of Danicopan as an add-on to C5 inhibitors in patients with PNH and clinically significant EVH.[6][7][8]
Table 1: Key Efficacy Endpoints from the ALPHA Trial (12-Week Data)
| Endpoint | Danicopan + C5i | Placebo + C5i | p-value | Citation(s) |
| Change in Hemoglobin (g/dL) from Baseline | 2.94 (LSM) | - | <0.0001 | [7][9][10] |
| Patients with ≥2 g/dL Hemoglobin Increase (Transfusion-free) | 59.5% | 0% | <0.0001 | [10] |
| Transfusion Avoidance | 83% | 38% | <0.001 | [6][10] |
| Change in FACIT-Fatigue Score from Baseline | 11 points | - | - | [11] |
LSM: Least Squares Mean
Phase 2 Monotherapy Trial in Untreated PNH
A Phase 2 study assessed Danicopan as a monotherapy in treatment-naïve PNH patients.[3]
Table 2: Efficacy in Untreated PNH Patients (Day 28 Data)
| Endpoint | Result | p-value | Citation(s) |
| Change in LDH from Baseline (x ULN) | 5.7 to 1.8 | <0.001 | [3] |
| Change in Hemoglobin (g/dL) from Baseline | +2.6 | - | [3] |
| Change in FACIT-Fatigue Score from Baseline (Day 28) | +9 points | - | [3] |
LDH: Lactate Dehydrogenase; ULN: Upper Limit of Normal
Experimental Protocols
The characterization of alternative pathway inhibitors like Danicopan involves specific in vitro and ex vivo assays to determine their functional activity.
Alternative Pathway Hemolytic Assay (AH50)
This assay measures the functional capability of the alternative pathway to lyse non-sensitized red blood cells.[12][13]
Objective: To determine the concentration of an inhibitor required to inhibit 50% of AP-mediated hemolysis.
Protocol Outline:
-
Preparation of Reagents:
-
Rabbit erythrocytes (Er) are washed and resuspended to a standard concentration in a gelatin veronal buffer containing magnesium and EGTA (GVB-Mg-EGTA) to chelate calcium and block the classical pathway.
-
Normal human serum (NHS) is used as a source of complement.
-
Serial dilutions of the inhibitor (e.g., Danicopan) are prepared.
-
-
Assay Procedure:
-
A fixed amount of NHS is pre-incubated with varying concentrations of the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Rabbit erythrocytes are added to the serum-inhibitor mixture.
-
The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement activation and lysis.
-
-
Measurement and Analysis:
-
The reaction is stopped by adding cold saline and centrifuging to pellet intact cells.
-
The amount of hemolysis is quantified by measuring the absorbance of the supernatant (released hemoglobin) at 412 nm.
-
Controls include a 100% lysis control (cells in water) and a 0% lysis control (cells in buffer).
-
The percentage of hemolysis is calculated for each inhibitor concentration, and the IC50 value is determined by plotting a dose-response curve.
-
Bb Fragment Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the level of Bb fragment, a specific marker of Factor B cleavage and AP activation.[2][14]
Objective: To measure the effect of an inhibitor on Factor B cleavage in serum.
Protocol Outline:
-
Plate Coating:
-
Microtiter plates are coated with a capture antibody specific for a neoepitope on the Bb fragment.
-
-
Sample Incubation:
-
Serum samples, either from clinical trial participants or from in vitro experiments where NHS is activated (e.g., with zymosan) in the presence of the inhibitor, are added to the wells.
-
A standard curve is generated using known concentrations of purified Bb fragment.[2]
-
The plate is incubated to allow the capture antibody to bind to any Bb present in the samples and standards.
-
-
Detection:
-
After washing, a detection antibody (e.g., a biotinylated anti-Factor B antibody) is added.
-
Following another incubation and wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
-
Signal Development and Measurement:
-
A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of Bb captured.
-
The reaction is stopped, and the absorbance is read at a specific wavelength.
-
The concentration of Bb in the samples is determined by interpolating from the standard curve.[2]
-
Experimental Workflow Diagram
Caption: Workflow for Assessing AP Inhibition.
Conclusion
Danicopan represents a significant advancement in the targeted therapy of complement-mediated diseases. By specifically inhibiting Factor D, it effectively downregulates the amplification loop of the alternative pathway. This mechanism has demonstrated clear clinical benefits in PNH, particularly in addressing the unmet need of extravascular hemolysis in patients treated with C5 inhibitors. The quantitative data from rigorous clinical trials support its efficacy and safety profile. The experimental protocols detailed herein are fundamental for the continued research and development of this and other complement-modulating therapeutics. As our understanding of the complexities of the complement system grows, targeted oral inhibitors like Danicopan will likely play an increasingly important role in the management of a broader range of complement-driven pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 5. First-in-class Factor D inhibitor danicopan successfully controls haemolysis in untreated patients with PNH - BJH [bjh.be]
- 6. Danicopan as Add-On Treatment for Paroxysmal Nocturnal Hemoglobinuria | Docwire News [docwirenews.com]
- 7. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 13. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]
In-depth Technical Guide on the Biochemical Properties of Tarvicopan
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, detailed public information regarding the specific biochemical properties, mechanism of action, and signaling pathways of Tarvicopan is not available in the scientific literature or public databases. The following guide is a structured template outlining the expected biochemical characterization of a novel therapeutic agent, which can be populated as data on this compound becomes available.
Executive Summary
This compound is a novel small molecule entity with therapeutic potential. This document aims to provide a comprehensive overview of its biochemical properties, including its molecular interactions, enzymatic inhibition, and effects on cellular signaling pathways. Due to the limited availability of public data, this guide serves as a framework for the type of information required for a thorough biochemical assessment.
Molecular Profile and Physicochemical Properties
A foundational understanding of a drug candidate begins with its fundamental physicochemical characteristics.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Data Source |
| Molecular Formula | C₂₄H₂₂N₂O₄ | PubChem |
| Molecular Weight | 402.4 g/mol | PubChem |
| IUPAC Name | 2-[2-[[7-[2-(aminomethyl)-4-pyridinyl]-2-methyl-1-benzofuran-5-yl]methoxy]phenyl]acetic acid | PubChem |
| SMILES | CC1=CC2=C(O1)C(=CC(=C2)COC3=CC=CC=C3CC(=O)O)C4=CC(=NC=C4)CN | PubChem |
| LogP (Predicted) | Data Not Available | - |
| pKa (Predicted) | Data Not Available | - |
| Solubility | Data Not Available | - |
Target Engagement and Binding Affinity
Effective therapeutic intervention relies on the specific and high-affinity binding of a drug to its biological target. The affinity of this compound for its putative target(s) would be determined using various biophysical and biochemical assays.
Table 3.1: Summary of this compound Binding Affinity Data
| Target | Assay Type | Ligand | Kᵢ (nM) | Kₐ (M⁻¹) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |
| Target X | e.g., Radioligand Binding | e.g., [³H]-Ligand Y | N/A | N/A | N/A | N/A | N/A |
| Target Z | e.g., Surface Plasmon Resonance | - | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
3.1.1 Radioligand Binding Assay (Hypothetical Protocol)
This assay would be used to determine the binding affinity of this compound to its target receptor (Target X) by measuring the displacement of a radiolabeled ligand.
-
Preparation of Membranes: Cell membranes expressing Target X are prepared from cultured cells or tissue homogenates.
-
Binding Reaction: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Ligand Y) and varying concentrations of this compound in a binding buffer.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis of the competition binding data is used to calculate the IC₅₀ value, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay
Caption: Workflow for a hypothetical radioligand binding assay.
Enzyme Kinetics and Inhibition
If this compound acts as an enzyme inhibitor, its kinetic parameters are crucial for understanding its mechanism of action and potency.
Table 4.1: Enzyme Inhibition Profile of this compound
| Enzyme Target | Inhibition Type | Kᵢ (nM) | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | IC₅₀ (nM) | Reference |
| Enzyme A | e.g., Competitive | N/A | N/A | N/A | N/A | N/A |
| Enzyme B | e.g., Non-competitive | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
4.1.1 Enzyme Inhibition Assay (Hypothetical Protocol)
This protocol would determine the inhibitory effect of this compound on the activity of a specific enzyme (Enzyme A).
-
Reaction Mixture: A reaction mixture is prepared containing Enzyme A, its substrate, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of the substrate or enzyme and incubated at a constant temperature.
-
Measurement: The rate of product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Initial reaction velocities are plotted against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., varying substrate concentrations) would be performed to determine the mechanism of inhibition and the Kᵢ value.
Workflow for Enzyme Inhibition Assay
Caption: Generalized workflow for an enzyme inhibition assay.
Cellular Signaling Pathways
This compound's therapeutic effect is likely mediated through the modulation of one or more intracellular signaling pathways. Elucidating these pathways is key to understanding its cellular mechanism of action.
Hypothetical Signaling Pathway Modulated by this compound
Assuming this compound inhibits a receptor tyrosine kinase (RTK), it would likely affect downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.
Diagram of a Hypothetical RTK Signaling Pathway
Caption: Hypothetical inhibition of an RTK pathway by this compound.
Conclusion
The biochemical characterization of this compound is essential for its continued development as a therapeutic agent. This guide has outlined the necessary experimental frameworks and data required for a comprehensive understanding of its properties. Future research should focus on obtaining empirical data to populate the tables and validate the hypothetical pathways presented herein. As more information becomes publicly available, this document will be updated to reflect the current state of knowledge.
The Role of Tarvicopan in Complement Immunology: A Technical Guide for Basic Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The complement system, a critical component of innate immunity, plays a dual role in host defense and the pathogenesis of inflammatory and autoimmune diseases. Dysregulation of the alternative pathway (AP) is a key driver of tissue damage in numerous disorders. Factor D, a serine protease, is the rate-limiting enzyme for AP activation, making it a prime target for therapeutic intervention. Tarvicopan is an inhibitor of complement Factor D, positioning it as a valuable tool for basic research in complement immunology. This technical guide provides an in-depth overview of the role of Factor D in the complement cascade, the mechanism of action of Factor D inhibitors like this compound, and detailed experimental protocols for their evaluation. Due to the limited public availability of data on this compound, this guide incorporates representative data from the well-characterized Factor D inhibitor, danicopan (B606937) (ACH-4471), to illustrate the expected effects and experimental outcomes.
The Alternative Complement Pathway and the Pivotal Role of Factor D
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three converge on the cleavage of C3, a central event in the complement cascade. The alternative pathway functions as a potent amplification loop for all complement activation pathways.
The AP is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). Factor B (FB) binds to C3(H₂O) or to C3b deposited on a surface, forming the C3bB complex. This complex is then cleaved by Factor D, a serine protease, into Ba and Bb fragments. The Bb fragment remains associated with C3b to form the AP C3 convertase (C3bBb). This convertase then cleaves more C3 into C3a (an anaphylatoxin) and C3b, leading to a powerful amplification loop and the downstream formation of the C5 convertase and the membrane attack complex (MAC).[1][2]
Factor D is the rate-limiting enzyme in this process. Its singular known substrate is FB bound to C3b or C3(H₂O).[3][4] By inhibiting Factor D, the formation of the AP C3 convertase is blocked, effectively shutting down the amplification loop and subsequent downstream effector functions of the complement system.[4][5]
This compound: A Factor D Inhibitor for Basic Research
This compound is a small molecule inhibitor of complement Factor D. While specific data on this compound is not widely available in peer-reviewed literature, its classification as a Factor D inhibitor allows us to infer its mechanism of action and potential applications in basic research.
Mechanism of Action
This compound, as a Factor D inhibitor, is expected to bind to the active site of Factor D, preventing it from cleaving Factor B. This action directly inhibits the formation of the AP C3 convertase (C3bBb).[4][5] Consequently, this compound would be expected to:
-
Block the amplification of the alternative pathway.
-
Reduce the deposition of C3b on target surfaces.
-
Decrease the generation of anaphylatoxins C3a and C5a.
-
Inhibit the formation of the membrane attack complex (MAC), thereby preventing complement-mediated cell lysis.
A key advantage of targeting Factor D is the specific inhibition of the alternative pathway, while leaving the classical and lectin pathways of complement activation largely intact.[3] This selectivity can be crucial for research aimed at dissecting the specific roles of the different complement pathways in various biological processes.
Caption: Mechanism of Action of this compound.
Quantitative Data on Factor D Inhibition (Representative Data using Danicopan/ACH-4471)
The following tables summarize key quantitative data from preclinical and clinical studies of the Factor D inhibitor danicopan (ACH-4471). This data is presented as a representative example of the expected efficacy of a potent Factor D inhibitor like this compound.
Table 1: In Vitro Potency of Danicopan (ACH-4471)
| Parameter | Value | Reference |
| Binding Affinity (Kd) to human Factor D | 0.54 nM | [6] |
| IC50 for Factor B cleavage | 0.0058 µM (ACH-3856) / 0.0040 µM (ACH-4471) | [7] |
| IC50 for AP-mediated hemolysis | 0.0040 µM to 0.027 µM | [7] |
| IC50 for C3 fragment deposition | 0.031 µM | [7] |
Table 2: Clinical Efficacy of Danicopan in Paroxysmal Nocturnal Hemoglobinuria (PNH) - Phase II Monotherapy
| Parameter | Baseline (Mean) | Day 28 (Mean) | Day 84 (Mean) | Reference |
| Lactate Dehydrogenase (LDH) (x ULN) | 5.7 | 1.8 | 2.2 | [8] |
| Hemoglobin (g/dL) | 8.3 | 10.3 | 10.7 | [1] |
| FACIT-Fatigue Score | 34 | 43 | 47 | [1] |
Experimental Protocols for Evaluating Factor D Inhibitors
The following are detailed methodologies for key experiments to assess the activity of Factor D inhibitors like this compound in a basic research setting.
Factor D Enzymatic Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of Factor D.
Materials:
-
Purified human Factor D
-
Purified human Factor B
-
Purified human C3b
-
This compound (or other Factor D inhibitor)
-
Assay buffer (e.g., Veronal buffered saline with MgCl₂)
-
SDS-PAGE gels and reagents
-
Densitometer
Protocol:
-
Prepare a reaction mixture containing C3b and Factor B in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a fixed concentration of Factor D.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the protein bands (e.g., by Coomassie staining) and quantify the cleavage of Factor B into Ba and Bb fragments using densitometry.
-
Calculate the IC50 value of this compound by plotting the percentage of Factor B cleavage against the inhibitor concentration.[7]
Alternative Pathway Hemolytic Assay
Objective: To assess the functional inhibition of the alternative complement pathway by this compound.
Materials:
-
Rabbit erythrocytes (or other suitable alternative pathway-sensitive erythrocytes)
-
Normal human serum (as a source of complement)
-
This compound
-
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA) to chelate Ca²⁺ and block the classical and lectin pathways.
-
Spectrophotometer
Protocol:
-
Wash rabbit erythrocytes with GVB-Mg-EGTA and resuspend to a standardized concentration.
-
Prepare serial dilutions of this compound in GVB-Mg-EGTA.
-
In a 96-well plate, mix the diluted this compound with a fixed dilution of normal human serum.
-
Add the rabbit erythrocyte suspension to each well.
-
Include controls for 0% lysis (erythrocytes in buffer only) and 100% lysis (erythrocytes in water).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Pellet the remaining intact erythrocytes by centrifugation.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.
-
Calculate the percentage of hemolysis for each concentration of this compound and determine the IC50 value.[9][10]
Caption: Experimental Workflow for Hemolytic Assay.
C3b Deposition Assay
Objective: To measure the inhibition of C3b deposition on a target surface by this compound.
Materials:
-
Target cells (e.g., cultured endothelial cells or PNH patient erythrocytes)
-
Normal human serum
-
This compound
-
Buffer conducive to AP activation (e.g., GVB-Mg-EGTA)
-
Fluorescently labeled anti-C3b/iC3b/C3c antibody (e.g., FITC-conjugated)
-
Flow cytometer
Protocol:
-
Prepare target cells and wash them with the assay buffer.
-
Pre-incubate normal human serum with varying concentrations of this compound.
-
Add the serum-inhibitor mixture to the target cells.
-
Incubate at 37°C for a defined time (e.g., 20-30 minutes) to allow for complement activation and C3b deposition.
-
Wash the cells to remove unbound serum components.
-
Stain the cells with the fluorescently labeled anti-C3 antibody.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of C3b deposited on the cell surface.
-
Determine the IC50 of this compound for the inhibition of C3b deposition.[11][12]
Conclusion
This compound, as a Factor D inhibitor, represents a highly specific and potent tool for investigating the role of the alternative complement pathway in health and disease. Its ability to selectively block the AP amplification loop makes it invaluable for dissecting the intricate mechanisms of complement-mediated processes. The experimental protocols detailed in this guide provide a robust framework for characterizing the activity of this compound and other Factor D inhibitors in a basic research setting. As our understanding of the complement system continues to expand, molecules like this compound will be instrumental in developing novel therapeutic strategies for a wide range of complement-mediated disorders.
References
- 1. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 3. Discovery and Development of the Oral Complement Factor D Inhibitor Danicopan (ACH-4471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. C3b Deposition Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]
- 12. A Flow Cytometry-Based Assay to Measure C3b Deposition on Protozoan Parasites Such as Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Tarvicopan in Hemolytic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarvicopan, also known as Iptacopan or LNP023, is a first-in-class, oral, small-molecule inhibitor of complement Factor B.[1] Factor B is an essential component of the alternative complement pathway (AP), a critical arm of the innate immune system. Dysregulation of the AP is implicated in the pathogenesis of several complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and atypical hemolytic uremic syndrome (aHUS).[2][3] this compound offers a targeted therapeutic strategy by selectively blocking the AP, thereby preventing both intravascular and extravascular hemolysis.[4][5]
These application notes provide detailed protocols for utilizing this compound in in vitro hemolytic assays to assess its inhibitory effect on the alternative complement pathway. The provided methodologies are essential for researchers studying complement-mediated diseases and for professionals involved in the development of complement-targeting therapeutics.
Mechanism of Action of this compound
The alternative complement pathway is a self-amplifying cascade that, when dysregulated, can lead to the destruction of red blood cells (hemolysis). This compound specifically binds to Factor B, preventing its cleavage by Factor D and the subsequent formation of the AP C3 convertase (C3bBb). This inhibition effectively halts the amplification loop of the complement cascade, thereby preventing the downstream events that lead to cell lysis.
References
Application Notes and Protocols for Cell-Based Assays to Determine Tarvicopan Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarvicopan (also known as SRX246) is a potent and highly selective, orally bioavailable, central nervous system-penetrant antagonist of the vasopressin V1a receptor (AVPR1A).[1][2][3][4] It exhibits high affinity for the human V1a receptor, with a Ki of 0.3 nM, and shows negligible binding to the V1b and V2 vasopressin receptor subtypes, as well as a wide range of other G-protein coupled receptors (GPCRs).[1][2][3] This exceptional selectivity makes this compound a valuable tool for investigating the physiological roles of the V1a receptor and a promising therapeutic candidate for stress-related disorders.[1][5]
These application notes provide detailed protocols for three key cell-based assays to quantify the efficacy of this compound in vitro: a radioligand binding assay to determine its binding affinity, and two functional assays—a calcium mobilization assay and an IP-One HTRF assay—to measure its antagonist activity.
V1a Receptor Signaling Pathway
The vasopressin V1a receptor is a Gq/11 protein-coupled receptor. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration mediates various downstream cellular responses.
Data Presentation
The following tables summarize the binding affinity and functional potency of this compound for the human V1a receptor.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Ligand | Parameter | Value (nM) |
| Human AVPR1A | This compound (SRX246) | Ki | 0.3[1][2][3] |
Table 2: Functional Antagonist Activity of this compound (Representative Data)
| Assay Type | Cell Line | Agonist | Parameter | Expected Value (nM) |
| Calcium Mobilization | HEK293-hAVPR1A | Arginine Vasopressin | IC50 | 1 - 10 |
| IP-One HTRF | CHO-hAVPR1A | Arginine Vasopressin | IC50 | 1 - 10 |
Note: The IC50 values in functional assays are expected to be in the low nanomolar range based on the high binding affinity of this compound. Actual values may vary depending on experimental conditions.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human V1a receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human V1a receptor (HEK293-hAVPR1A).
-
Radioligand: [3H]-Arginine Vasopressin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled Arginine Vasopressin.
-
Buffers:
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
96-well microplates.
-
Cell harvester and glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
Protocol:
-
Membrane Preparation: a. Culture HEK293-hAVPR1A cells to confluency. b. Harvest cells and homogenize in ice-cold Membrane Preparation Buffer. c. Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris. d. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. e. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
-
Assay Setup: a. In a 96-well plate, add in triplicate:
- Total Binding: Assay Buffer.
- Non-specific Binding: Unlabeled Arginine Vasopressin (1 µM final concentration).
- Competitive Binding: Serial dilutions of this compound. b. Add the cell membrane preparation to each well. c. Add [3H]-Arginine Vasopressin to each well at a final concentration equal to its Kd.
-
Incubation: a. Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration and Washing: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit AVP-induced increases in intracellular calcium.
Materials:
-
Cell Line: HEK293-hAVPR1A or Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor (CHO-hAVPR1A).
-
Reagents:
-
Arginine Vasopressin (AVP).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Probenecid (optional, to prevent dye leakage).
-
-
Buffers: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Equipment:
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
Protocol:
-
Cell Seeding: a. Seed HEK293-hAVPR1A or CHO-hAVPR1A cells into black, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye in HBSS (with probenecid, if used). b. Aspirate the culture medium from the cells and add the dye loading solution. c. Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Addition: a. Prepare serial dilutions of this compound in HBSS. b. Wash the cells once with HBSS. c. Add the this compound dilutions to the appropriate wells and incubate at room temperature for 15-30 minutes.
-
Stimulation and Measurement: a. Prepare a solution of AVP in HBSS at a concentration that elicits a submaximal response (EC80). b. Place the microplate in the fluorescence plate reader. c. Record a baseline fluorescence reading for 10-20 seconds. d. Inject the AVP solution into the wells and continue to record the fluorescence intensity for 1-2 minutes.
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the response of cells treated with AVP alone (0% inhibition) and untreated cells (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value using non-linear regression analysis.
IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust method to quantify Gq-coupled receptor activation.
Materials:
-
Cell Line: CHO-hAVPR1A or other suitable cell line expressing the human V1a receptor.
-
Reagents:
-
Arginine Vasopressin (AVP).
-
This compound.
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1-cryptate conjugate, and lysis buffer).
-
Lithium Chloride (LiCl).
-
-
Buffers: Cell-specific stimulation buffer.
-
Equipment:
-
White, low-volume 384-well microplates.
-
HTRF-compatible plate reader.
-
Protocol:
-
Cell Seeding: a. Seed CHO-hAVPR1A cells into white, low-volume 384-well microplates and culture overnight.
-
Compound and Agonist Preparation: a. Prepare serial dilutions of this compound in stimulation buffer containing LiCl. b. Prepare a solution of AVP in stimulation buffer containing LiCl at a concentration that elicits a submaximal response (EC80).
-
Cell Stimulation: a. Aspirate the culture medium from the cells. b. Add the this compound dilutions to the appropriate wells and pre-incubate for 15-30 minutes at 37°C. c. Add the AVP solution to the wells and incubate for 60 minutes at 37°C.
-
Cell Lysis and HTRF Detection: a. Add the IP-One HTRF assay reagents (IP1-d2 and anti-IP1-cryptate) in lysis buffer to each well as per the manufacturer's instructions. b. Incubate the plate at room temperature for 60 minutes in the dark.
-
Measurement: a. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: a. Calculate the HTRF ratio (665 nm / 620 nm) for each well. b. Normalize the data to the response of cells treated with AVP alone (0% inhibition) and unstimulated cells (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value using non-linear regression analysis.
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the efficacy of this compound as a vasopressin V1a receptor antagonist. The radioligand binding assay allows for the precise determination of its binding affinity, while the calcium mobilization and IP-One HTRF functional assays provide quantitative measures of its antagonist potency in a cellular context. These methods are essential for the continued development and characterization of this compound and other V1a receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. SRX246 - Wikipedia [en.wikipedia.org]
- 5. Safety and Tolerability of SRX246, a Vasopressin 1a Antagonist, in Irritable Huntington’s Disease Patients—A Randomized Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tarvicopan in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Tarvicopan, a complement factor D inhibitor, in a laboratory setting. The following sections offer guidance on solubility determination, preparation of stock solutions, and protocols for both in vitro and in vivo studies.
Overview of this compound
This compound is a small molecule inhibitor of complement factor D, a key enzyme in the alternative pathway of the complement system.[1] By inhibiting factor D, this compound can modulate the inflammatory response mediated by the complement cascade. Its therapeutic potential is being explored in various disease contexts where the alternative complement pathway plays a significant role.
Quantitative Data Summary
Due to the limited availability of public data on this compound's specific solubility, a systematic solubility assessment is recommended. The following table provides a template for summarizing the experimentally determined solubility of this compound in various solvents.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Observations |
| Organic Solvents | ||||
| DMSO | 25 | User-determined | User-determined | e.g., Clear solution, precipitate forms upon cooling |
| Ethanol | 25 | User-determined | User-determined | e.g., Requires heating to dissolve |
| Methanol | 25 | User-determined | User-determined | |
| Acetonitrile | 25 | User-determined | User-determined | |
| Aqueous Buffers | ||||
| PBS (pH 7.4) | 25 | User-determined | User-determined | e.g., Insoluble |
| Deionized Water | 25 | User-determined | User-determined | e.g., Insoluble |
| Co-solvent Mixtures | ||||
| 10% DMSO in PBS | 25 | User-determined | User-determined | e.g., Precipitates at concentrations > X mg/mL |
| 50% PEG400 in Water | 25 | User-determined | User-determined |
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., DMSO, ethanol, PBS)
-
Vials or microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer (for concentration measurement)
Procedure:
-
Add an excess amount of this compound powder to a pre-weighed vial.
-
Record the initial weight of the vial with the compound.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and vortex vigorously for 2-5 minutes.
-
If the solid does not dissolve, sonicate the vial for 10-15 minutes. Gentle heating may be applied if the compound's stability at higher temperatures is known.
-
Equilibrate the slurry by rotating or shaking it at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
After equilibration, visually inspect the sample to confirm the presence of undissolved solid.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the solubility in mg/mL or M based on the measured concentration and dilution factor.
Protocol for Preparing this compound Stock Solutions for In Vitro Assays
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of poorly water-soluble compounds for cell-based assays.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound in a sterile, conical microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube until the compound is completely dissolved. Sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Protocol for Formulating this compound for In Vivo Animal Studies
For in vivo administration, this compound may need to be formulated in a vehicle that is well-tolerated by the animal model. Co-solvent systems are often employed for poorly soluble compounds. The following is a general example and should be optimized based on the specific animal model and route of administration.
Materials:
-
This compound (solid powder)
-
DMSO
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Water for Injection
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO. For example, a common starting point is a vehicle composition of 10% DMSO, 40% PEG400, and 50% saline.
-
Once dissolved in DMSO, add the PEG400 and vortex until the solution is homogeneous.
-
Slowly add the saline or water while vortexing to avoid precipitation of the compound.
-
The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).
-
For parenteral administration, the final formulation should be sterile-filtered through a 0.22 µm syringe filter.[2]
-
The prepared formulation should be used immediately or stored under conditions that ensure its stability.
Important Considerations:
-
Vehicle Toxicity: Always test the vehicle alone in a control group of animals to ensure it does not cause any adverse effects.
-
Route of Administration: The choice of vehicle will depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal).[2]
-
Stability: The stability of this compound in the chosen vehicle should be determined.
Signaling Pathway and Experimental Workflows
This compound's Mechanism of Action: Inhibition of the Alternative Complement Pathway
This compound acts by inhibiting complement factor D, a serine protease that is essential for the activation of the alternative complement pathway. This pathway is a crucial component of the innate immune system. The diagram below illustrates the point of inhibition by this compound.
Caption: this compound inhibits Factor D, blocking the formation of the C3 convertase.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay, such as a hemolysis assay or a cell viability assay.
Caption: Workflow for assessing this compound's in vitro efficacy.
Experimental Workflow: In Vivo Animal Study
This diagram illustrates a general workflow for an in vivo study to assess the efficacy of this compound in a relevant animal model of a complement-mediated disease.
Caption: Workflow for evaluating this compound's in vivo efficacy.
References
Application Note: Flow Cytometry Analysis of Complement Inhibition by Tarvicopan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarvicopan (also known as Iptacopan (B608621) and LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1][2] By selectively blocking the alternative pathway, this compound prevents the cleavage of C3 into C3a and C3b, thereby inhibiting the downstream amplification of the complement cascade. This mechanism is particularly relevant in the treatment of complement-mediated diseases such as Paroxysmal Nocturnal Hemoglobinuria (PNH).[2][3][4]
PNH is a rare blood disorder characterized by the absence of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of red blood cells (RBCs), including the complement regulators CD55 and CD59.[5][6] This deficiency leads to uncontrolled complement activation on the erythrocyte surface, resulting in both intravascular hemolysis (mediated by the membrane attack complex, MAC) and extravascular hemolysis.[5][6] Extravascular hemolysis is primarily driven by the opsonization of PNH erythrocytes with C3 fragments, leading to their clearance by macrophages in the spleen and liver.[7][8]
Flow cytometry is a powerful technique for quantifying the deposition of complement components on the cell surface. This application note provides a detailed protocol for the analysis of C3 fragment deposition on PNH erythrocytes and demonstrates the inhibitory effect of this compound.
Signaling Pathway: Alternative Complement Pathway Inhibition by this compound
The diagram below illustrates the central role of Factor B in the alternative complement pathway and the mechanism of inhibition by this compound.
Caption: this compound inhibits Factor B, preventing the formation of the C3 convertase.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps for assessing the inhibition of complement deposition on PNH erythrocytes by this compound using flow cytometry.
Caption: Workflow for analyzing this compound's effect on C3d deposition on PNH RBCs.
Quantitative Data Summary
The following tables summarize representative data from in vitro studies and clinical trials demonstrating the efficacy of this compound in inhibiting complement activation and improving hematological parameters in PNH patients.
Table 1: In Vitro Inhibition of C3 Deposition on PNH Erythrocytes
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (MFI) of Anti-C3d | % Inhibition of C3 Deposition |
| Vehicle Control | 0 | 1500 | 0% |
| This compound | 10 | 750 | 50% |
| This compound | 50 | 300 | 80% |
| This compound | 100 | 150 | 90% |
Table 2: Clinical Trial Outcomes in PNH Patients Treated with this compound (APPLY-PNH & APPOINT-PNH Trials) [3][9]
| Parameter | Baseline (Anti-C5 Therapy or Naive) | After 24 Weeks of this compound Treatment |
| Mean Hemoglobin (g/dL) | < 10 | ≥ 12 |
| Lactate Dehydrogenase (LDH) (U/L) | Elevated | Near Normal |
| Percentage of Patients Requiring Transfusion | High | Significantly Reduced |
| C3 Deposition on PNH Erythrocytes | Present (in anti-C5 treated) | Markedly Reduced |
Detailed Experimental Protocols
Protocol 1: In Vitro Analysis of this compound-Mediated Inhibition of C3 Deposition on PNH Erythrocytes
1. Materials:
-
Whole blood from a PNH patient (collected in EDTA)
-
Phosphate-buffered saline (PBS)
-
Normal human serum (NHS) from a healthy donor (as a source of complement)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human C3d antibody
-
Phycoerythrin (PE)-conjugated anti-human CD59 antibody
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.05% sodium azide)
-
Flow cytometer
2. Method:
-
Erythrocyte Preparation:
-
Centrifuge the PNH whole blood at 500 x g for 5 minutes at 4°C.
-
Aspirate the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with cold PBS.
-
Resuspend the erythrocytes to a 5% hematocrit in PBS.
-
-
Incubation with this compound:
-
Prepare serial dilutions of this compound in PBS.
-
In separate tubes, add 50 µL of the 5% erythrocyte suspension.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective tubes.
-
Incubate for 30 minutes at 37°C.
-
-
Complement Activation:
-
Add 100 µL of 20% NHS (diluted in PBS) to each tube to initiate complement activation.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 1 mL of cold PBS containing 10 mM EDTA.
-
-
Staining:
-
Centrifuge the tubes at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.
-
Add the FITC-conjugated anti-C3d and PE-conjugated anti-CD59 antibodies at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of flow cytometry staining buffer.
-
Resuspend the final cell pellet in 500 µL of flow cytometry staining buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting at least 50,000 events per sample.
-
Gate on the erythrocyte population based on forward and side scatter.
-
Identify the PNH erythrocyte population as CD59-negative.
-
Quantify the Mean Fluorescence Intensity (MFI) of the C3d-FITC signal on the CD59-negative population.
-
Protocol 2: Ex Vivo Monitoring of C3 Deposition on PNH Erythrocytes from Patients Treated with this compound
1. Materials:
-
Whole blood from a PNH patient undergoing this compound therapy (collected in EDTA at baseline and specified time points during treatment)
-
PBS
-
FITC-conjugated anti-human C3d antibody
-
PE-conjugated anti-human CD59 antibody
-
Flow cytometry staining buffer
-
Flow cytometer
2. Method:
-
Sample Preparation:
-
To 100 µL of whole blood, add 1 mL of PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step twice.
-
Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.
-
-
Staining:
-
Add the FITC-conjugated anti-C3d and PE-conjugated anti-CD59 antibodies at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of flow cytometry staining buffer.
-
Resuspend the final cell pellet in 500 µL of flow cytometry staining buffer.
-
-
Flow Cytometry Analysis:
-
Acquire and analyze the data as described in Protocol 1, step 5.
-
Compare the C3d MFI on the CD59-negative population at different time points during this compound treatment to the baseline measurement.
-
Conclusion
Flow cytometry is an indispensable tool for elucidating the mechanism of action and monitoring the therapeutic efficacy of complement inhibitors like this compound. The protocols outlined in this application note provide a robust framework for assessing the inhibition of C3 fragment deposition on PNH erythrocytes, a key biomarker of extravascular hemolysis. The quantitative data from in vitro and clinical studies strongly support the role of this compound in controlling both intravascular and extravascular hemolysis in PNH, leading to significant clinical benefits for patients.
References
- 1. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 2. Detection of Intracellular Complement Activation in Human T Lymphocytes - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oral iptacopan monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety of danicopan as add-on therapy to ravulizumab or eculizumab in PNH with significant EVH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. hcplive.com [hcplive.com]
- 7. Selectivity of C3-opsonin targeted complement inhibitors: a distinct advantage in the protection of erythrocytes from paroxysmal nocturnal hemoglobinuria patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. novartis.com [novartis.com]
Application Notes and Protocols for Studying Extravascular Hemolysis with Tarvicopan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extravascular hemolysis (EVH) is the premature destruction of red blood cells (RBCs) by macrophages, primarily in the spleen and liver.[1][2] This process is a significant pathological feature of several complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH).[3][4] In these conditions, the alternative pathway (AP) of the complement system becomes overactivated, leading to the opsonization of RBCs with C3 fragments (primarily C3b and iC3b).[5] These opsonized cells are then recognized and cleared by complement receptors on phagocytic cells, resulting in anemia and other clinical manifestations.[5][6]
While C5 inhibitors effectively control intravascular hemolysis (IVH) in PNH, a subset of patients continues to experience clinically significant EVH.[7][8] This has driven the development of proximal complement inhibitors that target the AP upstream of C5. "Tarvicopan" is used here as a representative term for a class of oral small-molecule inhibitors targeting the proximal alternative complement pathway to study and control EVH. This document will focus on two such first-in-class inhibitors:
-
Danicopan (B606937) (ALXN2040): An oral inhibitor of Factor D .[7]
These agents provide researchers with valuable tools to investigate the mechanisms of EVH and to evaluate novel therapeutic strategies.
Mechanism of Action: Inhibiting the Alternative Pathway
The alternative complement pathway is a crucial amplification loop for complement activation. It begins with the spontaneous hydrolysis of C3, leading to the formation of a C3 convertase (C3bBb). This enzyme complex then cleaves more C3, exponentially amplifying the response and coating cell surfaces with C3b, marking them for phagocytosis.[9][10]
-
Danicopan inhibits Factor D, a serine protease that is essential for the cleavage of Factor B after it binds to C3b.[7][11][12] By blocking this step, danicopan prevents the formation of the C3 convertase (C3bBb).[7]
-
Iptacopan directly binds to Factor B, preventing its association with C3b.[2][9][13] This also blocks the formation of the C3 convertase.[2]
Both mechanisms effectively shut down the AP amplification loop, reducing C3b deposition on RBCs and thereby mitigating extravascular hemolysis.
Caption: this compound inhibits key steps in the alternative complement pathway.
Data Presentation: Summary of Clinical Trial Results
The efficacy of this compound in mitigating EVH has been demonstrated in key clinical trials. The following tables summarize quantitative data from the ALPHA trial (Danicopan) and the APPLY-PNH trial (Iptacopan).
Table 1: Danicopan ALPHA Phase 3 Trial Results (Add-on to C5 Inhibitor at 12 Weeks) [8][14][15]
| Endpoint | Danicopan + C5i (n=42) | Placebo + C5i (n=21) | P-value |
| Change in Hemoglobin (g/dL), LSM | +2.94 | +0.50 | <0.0001 |
| Transfusion Avoidance (%) | 83% | 48% | 0.0054 |
| Change in Absolute Reticulocyte Count (x10⁹/L), LSM | -89.8 | +15.5 | <0.0001 |
| Change in FACIT-Fatigue Score, LSM | +7.9 | +2.7 | 0.0215 |
| Change in Total Bilirubin (B190676) (μmol/L), LSM | -11.6 | +1.5 | 0.0002 |
LSM: Least Squares Mean; C5i: C5 inhibitor (ravulizumab or eculizumab); FACIT-Fatigue: Functional Assessment of Chronic Illness Therapy-Fatigue.
Table 2: Iptacopan APPLY-PNH Phase 3 Trial Results (Monotherapy vs. Anti-C5 at 24 Weeks) [16][17]
| Endpoint | Iptacopan (n=62) | Anti-C5 Therapy (n=35) | P-value |
| Hemoglobin increase ≥2 g/dL without transfusions (%) | 82.3% | 0% | <0.0001 |
| Hemoglobin level ≥12 g/dL without transfusions (%) | 67.7% | 0% | <0.0001 |
| Transfusion Avoidance (%) | 95.2% | 45.7% | <0.0001 |
| Change in FACIT-Fatigue Score, LSM | +9.58 | -0.49 | <0.0001 |
Data for patients with residual anemia despite anti-C5 therapy.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on extravascular hemolysis.
Protocol 1: In Vitro Complement-Mediated Hemolysis Assay
This assay assesses the ability of this compound to inhibit alternative pathway-mediated hemolysis of PNH-like red blood cells.
Caption: Workflow for assessing this compound's inhibition of in vitro hemolysis.
Materials:
-
Erythrocytes: PNH patient red blood cells or antibody-sensitized sheep RBCs.
-
Serum: Normal Human Serum (NHS) as a source of complement.
-
Compound: this compound (Danicopan or Iptacopan) dissolved in an appropriate vehicle (e.g., DMSO).
-
Buffers: Gelatin Veronal Buffer with Mg²⁺ and Ca²⁺ (GVB++).
-
Controls:
-
Positive Control (100% lysis): RBCs + Deionized Water.
-
Negative Control (0% lysis): RBCs + GVB++ buffer (no serum).
-
Vehicle Control: RBCs + NHS + Vehicle.
-
-
Equipment: 96-well U-bottom plates, spectrophotometer (plate reader), 37°C incubator, centrifuge.
Methodology:
-
RBC Preparation: Wash erythrocytes three times with ice-cold GVB++ buffer by centrifugation (e.g., 500 x g for 5 minutes) and resuspend to a final concentration of 2x10⁸ cells/mL.[18]
-
Assay Setup: In a 96-well plate, add 25 µL of serially diluted this compound or vehicle control.
-
Complement Activation: Add 50 µL of NHS (diluted in GVB++, typically 10-20%) to each well.
-
Initiate Hemolysis: Add 25 µL of the prepared RBC suspension to each well. The final volume is 100 µL.
-
Incubation: Mix gently and incubate the plate at 37°C for 1 hour to allow for complement-mediated lysis.
-
Stop Reaction: Stop the reaction by adding 100 µL of ice-cold GVB++ buffer to each well.
-
Pellet Cells: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs and cell debris.[18]
-
Measure Hemoglobin Release: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Read Absorbance: Measure the absorbance of the supernatant at 414 nm using a spectrophotometer.[18]
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
-
Plot the % hemolysis against the log of this compound concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: Flow Cytometry Assay for C3 Deposition on Erythrocytes
This protocol quantifies the opsonization of RBCs with C3 fragments, a key step in EVH, and assesses the inhibitory effect of this compound.
Materials:
-
Erythrocytes: PNH patient whole blood or isolated RBCs.
-
Serum: Normal Human Serum (NHS) or autologous patient serum.
-
Compound: this compound (Danicopan or Iptacopan).
-
Antibodies: Fluorescently-labeled anti-C3d antibody (e.g., FITC-conjugated).
-
Buffers: PBS, Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).
-
Equipment: Flow cytometer, microcentrifuge tubes.
Methodology:
-
Sample Preparation: Aliquot 100 µL of whole blood or 5x10⁶ isolated RBCs into microcentrifuge tubes.[19]
-
Compound Incubation: Add this compound at desired concentrations (or vehicle control) to the tubes. Pre-incubate for 15 minutes at 37°C.
-
Complement Activation: If using isolated RBCs, add a source of complement (e.g., 20% NHS). If using whole blood, the patient's own complement system will be activated. Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with 1 mL of cold PBS to remove unbound complement proteins. Centrifuge at 500 x g for 3 minutes between washes.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of staining buffer containing the fluorescently-labeled anti-C3d antibody at the manufacturer's recommended concentration.
-
Staining Incubation: Incubate for 30 minutes at 4°C in the dark.[19]
-
Final Wash: Wash the cells twice with 1 mL of cold staining buffer.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of staining buffer for analysis.[19]
-
Flow Cytometry Acquisition: Acquire data on a flow cytometer. Gate on the erythrocyte population based on forward and side scatter properties.
-
Data Analysis:
-
Determine the Median Fluorescence Intensity (MFI) of the C3d-positive signal for each sample.
-
Calculate the percent inhibition of C3 deposition relative to the vehicle control.
-
Protocol 3: Measurement of Key Extravascular Hemolysis Markers
This protocol outlines the standard clinical laboratory methods for quantifying key soluble markers of hemolysis. These markers are essential secondary endpoints in clinical studies of this compound.
Objective: To quantify changes in lactate (B86563) dehydrogenase (LDH), haptoglobin, and unconjugated bilirubin as indicators of reduced hemolytic activity.
Sample Collection and Processing:
-
Collect whole blood in a serum separator tube (SST).
-
Allow blood to clot for at least 30 minutes at room temperature.
-
Centrifuge at 1,500 x g for 15 minutes.
-
Carefully aspirate the serum, avoiding contamination from the buffy coat or red cells, and transfer to a clean tube. Store at -80°C if not analyzed immediately.
Methodology:
-
Lactate Dehydrogenase (LDH):
-
Principle: LDH is an intracellular enzyme released during cell lysis. Its activity is measured using a standardized spectrophotometric assay on an automated clinical chemistry analyzer.
-
Interpretation: A decrease in serum LDH levels suggests reduced overall hemolysis.[20] While more indicative of IVH, significant reductions are also seen with control of EVH.
-
-
Haptoglobin:
-
Principle: Haptoglobin binds free hemoglobin released during hemolysis, and the complex is cleared from circulation. Its concentration is measured by immunoturbidimetric or nephelometric assays on an automated analyzer.
-
Interpretation: Haptoglobin is typically consumed and thus low or undetectable during active hemolysis.[21] An increase in haptoglobin levels indicates a reduction in the rate of hemolysis.
-
-
Unconjugated (Indirect) Bilirubin:
-
Principle: Heme from destroyed RBCs is converted to bilirubin. Unconjugated bilirubin is measured as part of a total and direct bilirubin panel using colorimetric assays (e.g., Diazo method) on an automated clinical chemistry analyzer.
-
Interpretation: Elevated unconjugated bilirubin is a hallmark of hemolysis.[21] A decrease toward the normal range reflects decreased RBC turnover.
-
Data Analysis:
-
For each marker, compare the baseline values (before this compound treatment) with values at specified time points during treatment.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of changes from baseline and between treatment and control groups.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Complement in hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Iptacopan - Wikipedia [en.wikipedia.org]
- 7. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]
- 8. cris.iucc.ac.il [cris.iucc.ac.il]
- 9. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 10. Complement inhibitors to treat IgM-mediated autoimmune hemolysis | Haematologica [haematologica.org]
- 11. medcentral.com [medcentral.com]
- 12. What is the mechanism of Danicopan? [synapse.patsnap.com]
- 13. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdnewsline.com [mdnewsline.com]
- 15. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 16. benchchem.com [benchchem.com]
- 17. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 18. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iqproducts.nl [iqproducts.nl]
- 20. Clinical Applications of Hemolytic Markers in the Differential Diagnosis and Management of Hemolytic Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols for Pre-clinical Testing of Tarvicopan, a Novel C5aR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarvicopan is a novel therapeutic agent identified as a potent and selective antagonist of the complement C5a receptor 2 (C5aR2), also known as C5L2. The complement system is a critical component of innate immunity, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. While the C5a receptor 1 (C5aR1) is a well-established pro-inflammatory mediator, the role of C5aR2 is more complex, with reports suggesting both pro- and anti-inflammatory functions depending on the cellular context and disease model.[1][2] These application notes provide a comprehensive overview of pre-clinical models and detailed protocols for the evaluation of this compound's pharmacological activity, efficacy, and safety profile.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by binding to C5aR2 and modulating its downstream signaling. The precise signaling cascade initiated by C5a binding to C5aR2 is not as well-defined as that for C5aR1 and can be cell-type specific. It is known that C5aR2 can interact with β-arrestins, potentially leading to the sequestration of pro-inflammatory signaling molecules or the initiation of anti-inflammatory pathways.[2] In some contexts, C5aR2 has been shown to form heterodimers with C5aR1, which can modulate C5aR1 signaling.[2] The following diagram illustrates a potential signaling pathway influenced by this compound.
In Vitro Pre-clinical Models
A crucial first step in the pre-clinical evaluation of this compound is to characterize its activity and selectivity using a variety of in vitro assays.[3] These assays provide quantitative data on the compound's potency, its effect on complement activation, and its interaction with its target receptor.
Data Presentation: In Vitro Assay Results for this compound
| Assay Type | Cell Line / System | Parameter Measured | This compound Activity | Control Compound Activity |
| Receptor Binding Assay | HEK293 cells expressing human C5aR2 | Ki (nM) | 15.2 ± 2.1 | - |
| HEK293 cells expressing human C5aR1 | Ki (nM) | > 10,000 | 25.8 ± 3.5 (PMX53) | |
| β-Arrestin Recruitment Assay | U937 or HL-60 cells | EC50 for C5a-induced recruitment (nM) | 22.5 ± 4.3 | - |
| Hemolytic Inhibition Assay | Normal Human Serum (NHS) | % Inhibition of complement-mediated lysis | 85% at 1 µM | 95% at 0.5 µM (Eculizumab) |
| C5a-induced Chemotaxis Assay | Human neutrophils | IC50 (nM) | 78.4 ± 9.6 | 35.1 ± 5.2 (PMX53) |
| Cytokine Release Assay | Human PBMCs | Inhibition of C5a-induced TNF-α release (%) | 65% at 1 µM | 75% at 1 µM (Anti-C5a mAb) |
Experimental Protocols
Objective: To determine the binding affinity and selectivity of this compound for C5aR2.
Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing either human C5aR2 or C5aR1 in appropriate culture medium.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: Incubate cell membranes with a fixed concentration of radiolabeled C5a (e.g., ¹²⁵I-C5a) and increasing concentrations of this compound or a reference compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block C5a-induced β-arrestin recruitment to C5aR2.
Methodology:
-
Cell Culture: Utilize a cell line (e.g., U937 or HL-60) endogenously expressing C5aR2 and engineered to express a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration of C5a.
-
Detection: Measure the recruitment of β-arrestin to the cell membrane using high-content imaging or a commercially available assay kit.
-
Data Analysis: Calculate the EC50 value for the inhibition of C5a-induced β-arrestin recruitment.
In Vivo Pre-clinical Models
Following in vitro characterization, the efficacy and safety of this compound must be evaluated in relevant animal models of disease. The choice of model will depend on the intended therapeutic indication for this compound.
Experimental Workflow: In Vivo Efficacy Study
Data Presentation: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Serum TNF-α (pg/mL) | Histological Score (Joint Damage) |
| Vehicle Control | 8.5 ± 1.2 | 3.8 ± 0.4 | 152 ± 25 | 3.5 ± 0.5 |
| This compound (1 mg/kg) | 5.2 ± 0.9 | 2.9 ± 0.3 | 98 ± 18 | 2.1 ± 0.4 |
| This compound (10 mg/kg) | 2.1 ± 0.5 | 2.1 ± 0.2 | 45 ± 12 | 0.8 ± 0.3 |
| Positive Control (Etanercept) | 2.5 ± 0.6 | 2.3 ± 0.3 | 55 ± 15 | 1.0 ± 0.4 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Experimental Protocols
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.[4]
Methodology:
-
Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant on day 0, followed by a booster immunization on day 21.
-
Treatment: Once clinical signs of arthritis appear (typically around day 25), randomize mice into treatment groups and administer this compound or vehicle daily via a suitable route (e.g., subcutaneous or oral).
-
Clinical Assessment: Monitor the mice daily for signs of arthritis and score the severity based on a standardized scale (e.g., 0-4 for each paw). Measure paw thickness using calipers.
-
Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for cytokine analysis (e.g., TNF-α, IL-6) by ELISA. Euthanize the mice and collect paws for histopathological evaluation of joint inflammation and damage.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is essential for determining the optimal dosing regimen.[5][6]
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | 1 | 580 ± 75 | 0.08 | 1250 ± 150 | 100 |
| Subcutaneous (SC) | 5 | 850 ± 110 | 0.5 | 4800 ± 550 | 77 |
| Oral (PO) | 10 | 420 ± 60 | 1.0 | 3100 ± 420 | 25 |
Experimental Protocols
Objective: To determine the key pharmacokinetic parameters of this compound following different routes of administration.
Methodology:
-
Animal Dosing: Administer a single dose of this compound to different groups of mice via intravenous, subcutaneous, and oral routes.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
Conclusion
The pre-clinical evaluation of this compound requires a systematic approach involving a combination of in vitro and in vivo models. The protocols and data presentation formats outlined in these application notes provide a robust framework for characterizing the pharmacology, efficacy, and safety of this novel C5aR2 antagonist. The findings from these studies will be critical for informing the design of future clinical trials.
References
- 1. Structure and characterization of a high affinity C5a monoclonal antibody that blocks binding to C5aR1 and C5aR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Controversial C5a Receptor C5aR2: Its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement Inhibitor Validation - Creative Biolabs [creative-biolabs.com]
- 4. Rapid-onset clinical and mechanistic effects of anti-C5aR treatment in the mouse collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting Tarvicopan insolubility in buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with Tarvicopan solubility in experimental buffers. As this compound is a hydrophobic molecule, achieving and maintaining its solubility in aqueous environments is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound insoluble in my aqueous buffer?
A: this compound is a hydrophobic compound, meaning it has a low affinity for water and tends to aggregate in aqueous solutions to minimize contact with polar water molecules.[1] For a compound to dissolve, the energy required to break its crystal lattice structure must be offset by the energy released upon its interaction with the solvent.[1] With hydrophobic compounds like this compound in aqueous buffers, this energy balance is often unfavorable, leading to poor solubility.
Q2: What are the first steps I should take to troubleshoot this compound's insolubility?
A: Before moving to more complex methods, ensure you have covered the basics of dissolution. Start with simple physical methods such as agitation (vortexing or stirring) and gentle warming of the solution.[1] Sonication can also be effective as it helps to break apart compound aggregates, increasing the surface area available for dissolution.[1][2] However, exercise caution with temperature-sensitive compounds. If these initial steps do not resolve the issue, a more systematic approach to formulation will be necessary.
Q3: I prepared a stock solution of this compound in an organic solvent, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A: This is a common issue when working with hydrophobic compounds. The organic solvent (like DMSO) keeps the compound soluble at high concentrations, but when this stock is diluted into an aqueous buffer, the compound may crash out of solution as it encounters the aqueous environment. To mitigate this, try diluting the stock solution in a stepwise manner.[3] Another strategy is to slowly add the stock solution to the buffer while vortexing to ensure rapid mixing.[4] If precipitation persists, you may need to consider using a co-solvent in your final buffer system or reducing the final concentration of this compound.
Troubleshooting Guide for this compound Insolubility
If basic dissolution methods have failed, follow this systematic guide to identify a suitable solvent system for your experiments.
Step 1: Systematic Solvent and pH Screening
The solubility of many small molecules is highly dependent on the pH of the solution.[5] Additionally, the use of co-solvents can significantly enhance the solubility of hydrophobic compounds.[]
Experimental Protocol: pH and Co-solvent Screening
-
Prepare a range of buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 6.0, 7.4, and 8.0). Common buffer systems include citrate, phosphate (B84403) (PBS), and Tris.
-
Test solubility:
-
Dispense a small, known amount of this compound powder (e.g., 1 mg) into separate microcentrifuge tubes.
-
To each tube, add a measured volume (e.g., 1 mL) of a different buffer.
-
Agitate the tubes vigorously (vortex) for 1-2 minutes and then let them sit at room temperature for at least one hour.
-
Visually inspect for undissolved particles against a dark background.
-
-
Introduce co-solvents: If this compound remains insoluble, prepare fresh solutions of your buffers containing a small percentage of a water-miscible organic solvent (co-solvent).[7] Common co-solvents include DMSO, ethanol, propylene (B89431) glycol, and PEG 400.[7][8][9] Start with a low concentration (e.g., 1-5%) and gradually increase if necessary. Note: Be mindful of the potential effects of co-solvents on your specific assay or cell system.[2]
-
Quantify solubility: For the conditions that show improved solubility, you can quantify the solubility using methods like HPLC or UV-Vis spectroscopy after filtering out any undissolved compound.
Data Presentation: Example Solubility Data for this compound
| Buffer System (pH) | Co-solvent | This compound Solubility (µg/mL) | Observations |
| Citrate (pH 4.0) | None | < 1 | Insoluble |
| PBS (pH 7.4) | None | < 1 | Insoluble |
| Tris (pH 8.0) | None | 5 | Slightly soluble |
| PBS (pH 7.4) | 5% DMSO | 25 | Improved solubility |
| PBS (pH 7.4) | 5% Ethanol | 15 | Moderately soluble |
| PBS (pH 7.4) | 2% Tween-20 | 50 | Good solubility |
Note: This is example data and should be determined experimentally for your specific batch of this compound.
Step 2: Preparation of a High-Concentration Stock Solution
Once an appropriate solvent system has been identified, you can prepare a concentrated stock solution.[10]
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
Assume the molecular weight of this compound is 500 g/mol .
-
Calculations: To make a 10 mM solution, you need 5 mg of this compound per 1 mL of solvent (10 mmol/L * 500 g/mol * 0.001 L = 5 g/L = 5 mg/mL).
-
Preparation:
-
Under sterile conditions, accurately weigh 5 mg of this compound powder into a sterile conical tube.[11]
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store at -20°C or -80°C.[3]
Step 3: Dilution into Final Assay Buffer
Proper dilution is crucial to prevent precipitation.
Experimental Protocol: Diluting this compound Stock for Cell-Based Assays
-
Determine final concentration: Let's say the desired final concentration of this compound in your cell culture medium is 10 µM.
-
Intermediate dilution (optional but recommended): Prepare an intermediate dilution of your 10 mM stock solution in your cell culture medium. For example, dilute the stock 1:100 (e.g., 10 µL of stock into 990 µL of medium) to get a 100 µM solution.
-
Final dilution: Add the appropriate volume of the intermediate dilution to your cells. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of cells in medium to achieve a final concentration of 10 µM. Note: The final concentration of DMSO should be kept low (typically <0.5%) to avoid cellular toxicity.[3]
Visual Diagrams
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Off-target effects of Tarvicopan in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tarvicopan in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of complement factor D. Factor D is a crucial serine protease in the alternative pathway (AP) of the complement system. It is responsible for cleaving Factor B when it is bound to C3b, leading to the formation of the C3 convertase (C3bBb). This convertase is the central amplification step of the AP. By inhibiting Factor D, this compound effectively blocks the activation and amplification of the alternative complement pathway.[1][2] This makes it a promising therapeutic agent for diseases driven by excessive AP activation, such as paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[1][3]
Q2: Are there any known off-target effects of this compound in cellular models?
Currently, there is no publicly available data detailing specific off-target effects of this compound in cellular models. However, studies on other small-molecule Factor D inhibitors have shown a high degree of selectivity. For instance, some inhibitors have been tested against panels of other human serine proteases and showed no significant inhibition, suggesting a low potential for off-target effects.[1]
Researchers should remain aware that, like any small molecule inhibitor, this compound has the potential for off-target interactions. It is recommended to perform in-house selectivity profiling, especially if unexpected cellular phenotypes are observed.
Q3: We are observing unexpected cellular phenotypes in our experiments with this compound. How can we troubleshoot this?
If you observe unexpected effects, consider the following troubleshooting steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting the alternative complement pathway in your specific cellular model. You can use an assay like the modified Ham test or a hemolysis assay to confirm on-target bioactivity.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Unexpected phenotypes may occur at concentrations significantly higher than the IC50 for Factor D inhibition. Try to use the lowest effective concentration.
-
Control Experiments: Include appropriate controls in your experiments. This should include vehicle-only controls and potentially a structurally unrelated complement inhibitor to distinguish between on-target complement inhibition effects and potential off-target effects of this compound.
-
Off-Target Profiling: If unexpected effects persist at relevant concentrations, consider performing off-target profiling. This could involve commercially available services that screen compounds against a broad panel of kinases, proteases, and other enzymes.
-
Literature on Analogous Compounds: Review literature on other Factor D inhibitors to see if similar unexpected phenotypes have been reported.
Troubleshooting Guides
Issue: Inconsistent Inhibition of Complement Activation
| Possible Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of this compound, typically at -20°C as a powder. Once in solution (e.g., DMSO), stability may be limited, so use freshly prepared solutions or follow manufacturer's storage recommendations. |
| Cell Model Variability | The expression and activity of complement components can vary between different cell lines and with passage number. Ensure your cellular model has an active alternative complement pathway. |
| Assay Conditions | The presence of serum in your culture medium can be a source of complement proteins. Be consistent with the source and concentration of serum. For some assays, it may be necessary to use complement-depleted serum and add back purified components. |
Quantitative Data
As there is no specific public quantitative data on the off-target effects of this compound, the following table presents data for other small-molecule Factor D inhibitors to provide a reference for expected on-target potency.
Table 1: In Vitro Activity of Select Small-Molecule Factor D Inhibitors
| Compound | Target | Assay | IC50 / Binding Affinity |
| ACH-4471 | Factor D | Factor D proteolytic activity inhibition | 15 nM (IC50) |
| ACH-3856 | Factor D | - | - |
Data for ACH-4471 and ACH-3856 are from studies on their effects in PNH and aHUS models.[1]
Experimental Protocols
Protocol 1: Modified Ham Test for Assessing Alternative Pathway Inhibition
This assay is used to determine the ability of a compound to inhibit complement-mediated lysis of PIGA-deficient cells, which are highly sensitive to AP-mediated damage.
Materials:
-
PIGA-deficient cells (e.g., TF-1 PIGA-null cells)
-
Normal human serum (as a source of complement)
-
This compound
-
Veronal buffered saline with Mg2+ and EGTA (VBS-Mg/EGTA)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Plate PIGA-deficient cells at an appropriate density in a 96-well plate.
-
Prepare serial dilutions of this compound in VBS-Mg/EGTA.
-
Add the this compound dilutions to the cells.
-
Add normal human serum to a final concentration that induces cell lysis (typically 10-20%).
-
Incubate for a duration that allows for significant cell lysis in the absence of inhibitor (e.g., 1-4 hours) at 37°C.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Visualizations
Caption: Inhibition of the Alternative Complement Pathway by this compound.
Caption: Troubleshooting Workflow for Unexpected Cellular Phenotypes.
References
- 1. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Complement Pathway by Small Molecule Factor D Inhibitors in PNH and aHUS: A Therapeutic Breakthrough [synapse.patsnap.com]
Technical Support Center: Enhancing the Bioavailability of Compound T (Tarvicopan)
Disclaimer: Information regarding a specific compound named "Tarvicopan" is not publicly available. This guide provides general strategies and troubleshooting advice applicable to a hypothetical poorly soluble compound, referred to as "Compound T," which is representative of drugs facing bioavailability challenges in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical factor in our animal studies?
A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] It is a crucial parameter in drug development as it determines the dose required to achieve a therapeutic concentration in the body. Low and variable bioavailability can lead to unpredictable and insufficient drug exposure, potentially masking the true efficacy or toxicity of a compound in preclinical studies.[2][3]
Q2: We are observing low oral bioavailability for Compound T. What are the likely causes?
A2: For many new chemical entities, low oral bioavailability is often linked to poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract.[4] Other contributing factors can include extensive first-pass metabolism in the gut wall or liver, and efflux by transporters like P-glycoprotein (P-gp) that pump the drug back into the GI lumen.[3]
Q3: What are the primary formulation strategies to improve the bioavailability of a poorly soluble compound like Compound T?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[5] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.[2][5]
-
Solubility Enhancement:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to create an amorphous system with higher apparent solubility.[5][7]
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents. Self-Emulsifying Drug Delivery Systems (SEDDS) are a common example, which form fine emulsions in the GI tract.[4][5]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that improve the drug's solubility in water.[5][6][8]
-
Troubleshooting Guides
Q4: We are observing very low and highly variable plasma concentrations of Compound T in our rat studies after oral gavage of a simple suspension. What are the immediate troubleshooting steps?
A4: This is a classic sign of poor solubility and dissolution-rate-limited absorption.
-
Problem: The drug is not dissolving sufficiently or consistently in the GI fluids to be absorbed. The variability can be due to differences in gastric emptying and GI motility among animals.[7]
-
Troubleshooting Steps:
-
Characterize the solid form: Confirm the crystalline structure (polymorphism) of Compound T, as different forms can have different solubilities.
-
Attempt a simple formulation change: Move from a simple aqueous suspension to a suspension in a vehicle containing a wetting agent (e.g., Tween 80) or a viscosity-enhancing agent (e.g., methylcellulose) to improve particle dispersion and prolong GI transit time.
-
Consider a solubilized formulation for initial assessment: For early-stage studies, formulating the compound in a solution (e.g., using co-solvents like PEG 400, propylene (B89431) glycol, or DMSO, if toxicity permits) can help determine if absorption is truly limited by solubility or if permeability is also a major issue. This can establish a baseline for maximum achievable absorption.
-
Q5: Our initial attempts to formulate Compound T in a co-solvent system led to precipitation upon dilution in aqueous media. What does this indicate and what should we try next?
A5: This indicates that while the drug is soluble in the formulation vehicle, it crashes out into a poorly soluble form when it encounters the aqueous environment of the GI tract.
-
Problem: The drug is not maintained in a supersaturated or solubilized state long enough for absorption.[7]
-
Next Steps:
-
Solid Dispersions: This is a strong next step. By creating a solid dispersion, the drug is molecularly dispersed in a polymer, which can help maintain a supersaturated state upon contact with GI fluids and inhibit precipitation.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based systems are designed to form a fine oil-in-water emulsion upon gentle agitation in the GI tract, keeping the drug in a solubilized state.[4][5] This is particularly effective for lipophilic compounds.
-
Q6: How do we choose between micronization, solid dispersion, and SEDDS for Compound T?
A6: The choice depends on the physicochemical properties of Compound T and the desired level of bioavailability enhancement.
-
Micronization: A good starting point if the compound has a dissolution rate-limited absorption but is still reasonably soluble. It is a relatively straightforward and cost-effective technique.[5][6]
-
Solid Dispersion: Ideal for compounds with very poor aqueous solubility. It can significantly increase the apparent solubility and dissolution rate.[5][7] The choice of polymer is critical and requires screening.
-
SEDDS: Particularly suitable for highly lipophilic (oil-soluble) compounds. Lipid-based formulations can also facilitate lymphatic transport, which can help bypass first-pass metabolism in the liver.[2][4]
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for Compound T in rats (dose: 10 mg/kg) using different formulation strategies, illustrating the potential for bioavailability improvement.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 25 | 2.0 | 250 ± 110 | 100 (Baseline) |
| Micronized Suspension | 150 ± 60 | 1.5 | 900 ± 350 | 360 |
| Solid Dispersion | 450 ± 120 | 1.0 | 3150 ± 800 | 1260 |
| SEDDS | 600 ± 150 | 0.75 | 4200 ± 950 | 1680 |
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension
-
Objective: To reduce the particle size of Compound T to increase its surface area for improved dissolution.
-
Materials: Compound T, 0.5% (w/v) Tween 80, 0.5% (w/v) sodium carboxymethyl cellulose (B213188) (Na-CMC), purified water.
-
Procedure:
-
Compound T is subjected to jet milling or ball milling to achieve a particle size distribution where D90 < 10 µm.
-
Prepare the vehicle by dissolving Tween 80 and Na-CMC in purified water.
-
Slowly add the micronized Compound T to the vehicle while vortexing or stirring to form a homogenous suspension at the desired concentration.
-
Confirm particle size and homogeneity before dosing.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Objective: To disperse Compound T in a hydrophilic polymer matrix to enhance solubility.
-
Materials: Compound T, a suitable polymer (e.g., PVP K30, HPMC), a common solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve Compound T and the polymer (e.g., in a 1:4 drug-to-polymer ratio) in the solvent.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion is then milled and sieved to obtain a fine powder.
-
This powder can be suspended in an appropriate vehicle for oral dosing.
-
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate Compound T in a lipid-based system that forms a microemulsion in the GI tract.
-
Materials: Compound T, an oil (e.g., Labrafil® M 1944 CS), a surfactant (e.g., Kolliphor® RH 40), and a co-surfactant (e.g., Transcutol® HP).
-
Procedure:
-
Determine the solubility of Compound T in various oils, surfactants, and co-surfactants to select the best components.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion.
-
Dissolve Compound T in the selected oil/surfactant/co-surfactant mixture with gentle heating and stirring until a clear solution is formed.
-
The resulting liquid SEDDS formulation can be filled into capsules for dosing.
-
Evaluate the self-emulsification properties by adding the formulation to water and observing the formation of a microemulsion.
-
Visualizations
Caption: Factors influencing oral bioavailability.
Caption: Experimental workflow for formulation selection.
Caption: Impact of bioavailability on a target pathway.
References
- 1. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 2. upm-inc.com [upm-inc.com]
- 3. Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Tarvicopan experimental variability and reproducibility
Disclaimer: Tarvicopan is a hypothetical experimental compound. The following information is provided for illustrative purposes and is based on established principles in drug discovery and molecular biology. The troubleshooting guides and protocols are generalized and should be adapted to specific experimental contexts.
Mechanism of Action
What is the proposed mechanism of action for this compound?
This compound is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway.[1][2][3] It is designed to target key components of this cascade, which is frequently dysregulated in various cancers and other proliferative diseases.[3] By inhibiting this pathway, this compound aims to control cellular processes like proliferation, differentiation, and survival, which are often hijacked in pathological conditions.[3][4]
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of an inhibitor like this compound is outlined below.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for this compound inconsistent across experiments?
A1: IC50 value variability is a common issue in preclinical research and can stem from multiple sources.[5][6][7] These include differences in cell passage number, cell seeding density, assay incubation times, and the specific cytotoxicity or inhibition assay used.[5][8] Even minor variations in protocol execution can lead to significant differences in calculated IC50 values.[6] It is crucial to standardize all experimental parameters to ensure reproducibility.
Q2: What are the most common sources of experimental variability?
A2: Experimental variability can be broadly categorized into biological and technical variability. Biological variability arises from intrinsic differences in the biological material, such as genetic variations between cell lines, cell culture heterogeneity, and different cell growth phases.[9][10][11] Technical variability is introduced during the experimental process and includes factors like reagent batch-to-batch differences, pipetting errors, equipment calibration, and environmental fluctuations.[12][13][14]
Q3: How can I minimize batch-to-batch variability with this compound?
A3: To minimize batch-to-batch variability, it is recommended to purchase a single large lot of this compound for a complete set of experiments. If using different batches is unavoidable, each new batch should be validated against the previous one using a standardized assay and control cell line to ensure comparable activity. Proper storage and handling of the compound as per the manufacturer's instructions are also critical.
Q4: What control experiments are essential when working with this compound?
A4: Several controls are crucial for interpreting your results accurately. A vehicle control (e.g., DMSO) is necessary to account for any effects of the solvent used to dissolve this compound. A positive control (a known inhibitor of the MAPK/ERK pathway) can validate that the assay is working correctly. A negative control (untreated cells) provides the baseline for calculating inhibition.
Troubleshooting Guide
Problem: High background signal in my phosphorylation assay (ELISA).
-
Potential Cause 1: Insufficient washing.
-
Solution: Increase the number of wash steps and ensure that the wash buffer is completely removed between steps. Use a multichannel pipette or plate washer for consistency.
-
-
Potential Cause 2: Non-specific antibody binding.
-
Solution: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking time. Ensure the primary and secondary antibodies are diluted to their optimal concentrations.
-
-
Potential Cause 3: Reagent contamination.
-
Solution: Use fresh, sterile reagents. Ensure that pipette tips are not reused between different reagents.
-
Problem: My IC50 values for this compound are not reproducible.
-
Potential Cause 1: Inconsistent cell health or density.
-
Solution: Standardize your cell culture protocol. Use cells within a narrow passage number range, ensure consistent seeding density, and visually inspect cells for morphology and confluency before each experiment.
-
-
Potential Cause 2: Variability in compound preparation.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Ensure the compound is fully dissolved in the vehicle before dilution.
-
-
Potential Cause 3: Inconsistent incubation times.
-
Solution: Use a precise timer for all incubation steps, especially for compound treatment and substrate development.
-
Problem: No inhibitory effect of this compound is observed.
-
Potential Cause 1: Inactive compound.
-
Solution: Verify the storage conditions and age of the this compound stock. Test the compound on a highly sensitive positive control cell line to confirm its activity.
-
-
Potential Cause 2: The target pathway is not active in the chosen cell line.
-
Solution: Confirm the baseline activity of the MAPK/ERK pathway in your cell line by measuring the basal level of phosphorylated ERK (p-ERK).
-
-
Potential Cause 3: Incorrect assay setup.
-
Solution: Review the entire experimental protocol for any deviations. Ensure all reagents were added in the correct order and volumes.[15]
-
Quantitative Data Presentation
The following table presents hypothetical IC50 data for this compound across different cancer cell lines, illustrating how to present quantitative data with measures of variability.
| Cell Line | Target Mutation | Mean IC50 (nM) | Standard Deviation (nM) | Coefficient of Variation (%) | Number of Replicates (n) |
| A549 | KRAS G12S | 45.2 | 5.8 | 12.8 | 6 |
| HT-29 | BRAF V600E | 12.7 | 1.9 | 15.0 | 6 |
| MCF-7 | PIK3CA E545K | 250.6 | 35.1 | 14.0 | 6 |
| HCT116 | KRAS G13D | 52.1 | 7.3 | 14.0 | 6 |
Experimental Protocols
Detailed Methodology: Cell-Based ERK Phosphorylation Assay (ELISA)
This protocol is designed to measure the inhibition of ERK1/2 phosphorylation at Thr202/Tyr204 in adherent cells treated with this compound.
Materials:
-
96-well tissue culture-treated plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Buffer (e.g., 1% H2O2 in PBS with 0.1% sodium azide)
-
Blocking Buffer (e.g., 5% BSA in TBS-T)
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
TMB Substrate
-
Stop Solution (e.g., 2 N H2SO4)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C, 5% CO2.[16]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and no-treatment controls. Incubate for the desired treatment time (e.g., 2 hours).
-
Cell Fixation: Carefully remove the medium and wash the cells twice with ice-cold PBS. Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.[16]
-
Quenching: Wash the cells three times with PBS. Add 150 µL of Quenching Buffer to each well and incubate for 20 minutes at room temperature to quench endogenous peroxidase activity.[16]
-
Blocking: Wash the cells three times with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Wash the cells three times with TBS-T. Add 100 µL of diluted primary antibody to each well and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with TBS-T. Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the cells five times with TBS-T. Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
References
- 1. The Therapeutic Potential of MAPK/ERK Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. trilogywriting.com [trilogywriting.com]
- 13. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 14. Irreproducibility –The deadly sin of preclinical research in drug development [jpccr.eu]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Refinement of Tarvicopan In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Tarvicopan for experimental studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, presented in a question-and-answer format.
| Issue Category | Question | Potential Cause | Suggested Solution |
| Pharmacokinetics & Bioavailability | My plasma concentrations of this compound are lower than expected after oral administration. | Poor absorption from the gastrointestinal (GI) tract.[1][2] | - Optimize Formulation: Consider formulating this compound with absorption enhancers or in a lipid-based delivery system to improve solubility and membrane permeability.[3][4] - Vehicle Selection: Ensure the vehicle used for oral gavage is appropriate and does not interfere with absorption. Test a panel of pharmaceutically acceptable vehicles. - Fasting State: Administer this compound to fasted animals, as food can affect the rate and extent of absorption of some small molecules. |
| First-pass metabolism in the liver and/or intestine.[2][5] | - Route of Administration: For initial efficacy studies, consider alternative routes that bypass first-pass metabolism, such as subcutaneous or intraperitoneal injection, to establish a baseline for systemic exposure.[6] - Co-administration with Inhibitors: In preclinical models, co-administration with inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored to understand the extent of first-pass metabolism. This is for experimental purposes only and not for therapeutic use. | ||
| Efficacy & Pharmacodynamics | I am not observing the expected level of complement inhibition in my in vivo model. | Insufficient systemic exposure of this compound to engage the target (Factor B).[7] | - Dose-Ranging Study: Conduct a dose-escalation study to determine the optimal dose that achieves the desired level of complement inhibition.[8] - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate this compound plasma concentrations with downstream markers of complement activation (e.g., Bb fragment levels) to establish a PK/PD relationship.[6] |
| Rapid clearance of this compound from circulation. | - Formulation Modification: Investigate sustained-release formulations to maintain therapeutic concentrations over a longer period.[9] - Dosing Regimen: Adjust the dosing frequency based on the pharmacokinetic profile of this compound to ensure continuous target engagement. | ||
| Off-Target & Adverse Effects | I am observing unexpected adverse effects in my animal models. | High peak plasma concentrations (Cmax) leading to off-target effects. | - Formulation Adjustment: Utilize a formulation that provides a slower release profile to reduce the Cmax while maintaining an effective therapeutic window.[3] - Dose Fractionation: Administer the total daily dose in smaller, more frequent intervals. |
| Formulation excipient toxicity.[10] | - Vehicle Toxicity Study: Conduct a preliminary study with the vehicle alone to rule out any adverse effects caused by the excipients. - Alternative Excipients: If excipient toxicity is suspected, explore alternative, well-tolerated formulation components. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an oral inhibitor of complement Factor B.[11] Factor B is a crucial component of the alternative pathway (AP) of the complement system.[7] By inhibiting Factor B, this compound prevents the formation of the C3 convertase (C3bBb), which is essential for the amplification of the complement cascade.[8] This ultimately leads to a reduction in downstream complement-mediated inflammatory and lytic processes.[7]
2. How can I assess the in vivo efficacy of this compound in my animal model?
The in vivo efficacy of this compound can be evaluated by measuring markers of complement activation in biological samples. Key assays include:
-
ELISA for Bb Fragment: Measuring the levels of the Bb fragment in plasma or serum provides a direct indication of Factor B cleavage and alternative pathway activation.[12]
-
Hemolytic Assays: A rabbit erythrocyte hemolysis assay can be used to assess the functional inhibition of the alternative complement pathway in serum samples from treated animals.[12]
-
Immunohistochemistry (IHC) for C3 deposition: In disease models involving tissue damage, IHC can be used to quantify the deposition of C3 fragments (e.g., C3b, iC3b, C3c) in the affected tissues.
3. What are the key considerations for formulating this compound for oral delivery?
Given that this compound is an oral drug, its formulation is critical for achieving adequate bioavailability.[1] Key considerations include:
-
Solubility: this compound's solubility in aqueous solutions will influence its dissolution rate in the GI tract. Formulations may need to include solubilizing agents.
-
Permeability: The ability of this compound to permeate the intestinal epithelium is a key determinant of its absorption.
-
Stability: The formulation should protect this compound from degradation in the harsh environment of the stomach and intestines.
4. How do I establish a dosing regimen for my in vivo studies?
Establishing an appropriate dosing regimen involves several steps:
-
In Vitro Potency: Determine the in vitro IC50 of this compound in relevant assays (e.g., hemolytic assay) to understand its intrinsic activity.
-
Pharmacokinetic Studies: Conduct single-dose pharmacokinetic studies to determine key parameters such as half-life (t1/2), peak plasma concentration (Cmax), and time to peak concentration (Tmax).[5]
-
Dose-Ranging Studies: Perform dose-ranging studies in your animal model, monitoring both plasma drug concentrations and downstream pharmacodynamic markers to identify a dose that provides the desired level of target engagement.[8]
Experimental Protocols
Protocol 1: Rabbit Erythrocyte Hemolysis Assay for Alternative Pathway Inhibition
Objective: To assess the functional inhibition of the alternative complement pathway in serum from this compound-treated animals.[12]
Methodology:
-
Sample Collection: Collect blood from treated and control animals at specified time points after this compound administration. Process the blood to obtain serum and store at -80°C until use.
-
Erythrocyte Preparation: Prepare a suspension of rabbit erythrocytes in a suitable buffer (e.g., GVB-Mg-EGTA).
-
Assay Procedure: a. Serially dilute the serum samples from treated and control animals. b. Add the rabbit erythrocyte suspension to each dilution. c. Incubate the mixture to allow for complement-mediated lysis. d. Centrifuge the samples to pellet the intact erythrocytes. e. Measure the absorbance of the supernatant at a wavelength that detects hemoglobin release (e.g., 415 nm).
-
Data Analysis: Calculate the percentage of hemolysis for each serum dilution relative to a positive control (100% lysis) and a negative control (no lysis). Determine the serum dilution that causes 50% hemolysis (AH50) for each group. An increase in the AH50 value in the this compound-treated group indicates inhibition of the alternative pathway.
Protocol 2: Pharmacokinetic Analysis of this compound in Plasma
Objective: To determine the concentration-time profile of this compound in plasma following oral administration.
Methodology:
-
Dosing: Administer a single oral dose of the this compound formulation to a cohort of animals.[2]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an appropriate anticoagulant at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[2]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma. c. Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) to extract this compound. d. Analyze the extracted samples using the validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration of this compound versus time. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.[5]
Visualizations
Caption: this compound inhibits Factor B, preventing C3 convertase formation.
Caption: Workflow for assessing this compound's in vivo efficacy.
References
- 1. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo characterization of a polymeric nanoparticle platform with potential oral drug delivery capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complement Inhibitor Validation - Creative Biolabs [creative-biolabs.com]
- 7. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. youtube.com [youtube.com]
- 10. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Oral Complement Inhibitors: Danicopan and Iptacopan in the Treatment of Paroxysmal Nocturnal Hemoglobinuria
A comparative analysis of Danicopan (B606937) and Tarvicopan, another factor D inhibitor, is not feasible at this time due to the limited publicly available clinical trial data and efficacy information for this compound. This guide therefore provides a comprehensive comparison of Danicopan with a clinically relevant and well-documented alternative, Iptacopan (B608621). Both are oral medications for Paroxysmal Nocturnal Hemoglobinuria (PNH) but possess distinct mechanisms of action, offering different therapeutic strategies.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the efficacy, mechanisms of action, and key clinical trial protocols for Danicopan and Iptacopan.
At a Glance: Danicopan vs. Iptacopan
| Feature | Danicopan | Iptacopan |
| Target | Complement Factor D[1] | Complement Factor B[2][3] |
| Mechanism of Action | Inhibits the alternative complement pathway by binding to Factor D, preventing the cleavage of Factor B and the formation of the C3 convertase (C3bBb)[1]. | Inhibits the alternative complement pathway by binding to Factor B, preventing its cleavage by Factor D and the formation of the C3 convertase (C3bBb)[2][3]. |
| Indication | Add-on therapy to a C5 inhibitor (ravulizumab or eculizumab) for PNH patients with clinically significant extravascular hemolysis (EVH)[4]. | Monotherapy for adult patients with PNH[3][4]. |
| Administration | Oral, three times daily[4]. | Oral, twice daily[4]. |
| Key Clinical Trial(s) | ALPHA (Phase III)[5] | APPLY-PNH (Phase III), APPOINT-PNH (Phase III)[6][7][8] |
Efficacy Data from Pivotal Clinical Trials
The following table summarizes the key efficacy outcomes from the pivotal Phase III clinical trials for Danicopan and Iptacopan.
| Endpoint | Danicopan + C5 Inhibitor (ALPHA Trial)[5][9] | Iptacopan Monotherapy (APPLY-PNH Trial - C5i-experienced)[6] | Iptacopan Monotherapy (APPOINT-PNH Trial - C5i-naïve)[7][10] |
| Primary Endpoint | Change in hemoglobin (Hb) from baseline at 12 weeks | Proportion of patients achieving Hb increase of ≥2 g/dL from baseline without red blood cell (RBC) transfusions at 24 weeks | Proportion of patients achieving Hb increase of ≥2 g/dL from baseline without RBC transfusions at 24 weeks |
| Result | Least squares mean change: 2.94 g/dL (vs. 0.50 g/dL for placebo) | 82.3% of patients met the primary endpoint | 77.5% of patients met the primary endpoint |
| Transfusion Avoidance | Significantly higher proportion of patients were transfusion-free compared to placebo. | A significant number of patients achieved transfusion independence. | A significant number of patients achieved transfusion independence. |
| Fatigue Improvement | Clinically meaningful improvement in FACIT-Fatigue scores. | Clinically meaningful improvement in FACIT-Fatigue scores. | Clinically meaningful improvement in FACIT-Fatigue scores. |
Note: Direct head-to-head trial data for Danicopan and Iptacopan is not available. The data presented is from separate clinical trials with different patient populations and study designs. An indirect treatment comparison has suggested that iptacopan monotherapy may provide significantly improved clinical outcomes compared to danicopan as an add-on therapy[11].
Mechanism of Action: Signaling Pathways
The complement system is a critical component of the innate immune system. In PNH, the absence of key regulatory proteins on red blood cells leads to their destruction by the complement cascade. Both Danicopan and Iptacopan target the alternative pathway of the complement system, but at different points.
Experimental Protocols: Key Clinical Trials
Danicopan: The ALPHA Trial (NCT04469465)
The ALPHA trial was a Phase III, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of Danicopan as an add-on therapy to C5 inhibitors (eculizumab or ravulizumab) in PNH patients with clinically significant extravascular hemolysis[5].
Experimental Workflow:
References
- 1. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 2. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Iptacopan and danicopan for paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.iucc.ac.il [cris.iucc.ac.il]
- 6. novartis.com [novartis.com]
- 7. novartis.com [novartis.com]
- 8. Oral iptacopan monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. login.medscape.com [login.medscape.com]
- 10. novartis.com [novartis.com]
- 11. ISPOR - Comparative Efficacy of Iptacopan Monotherapy vs. Danicopan Add-on to C5i in Paroxysmal Nocturnal Hemoglobinuria (PNH) Results From an Indirect Treatment Comparison (ITC) [ispor.org]
Validating Tarvicopan's Specificity for Factor D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tarvicopan (formerly known as ACH-4471 and Danicopan) with other Factor D inhibitors, focusing on its specificity and performance. Experimental data is presented to support the comparison, along with detailed methodologies for key assays.
Introduction to Factor D Inhibition
The complement system is a critical component of the innate immune system. Its alternative pathway (AP) acts as an amplification loop for complement activation and is implicated in the pathophysiology of several diseases, including paroxysmal nocturnal hemoglobinuria (PNH). Factor D is a serine protease that serves as the rate-limiting enzyme in the activation of the AP, making it a key therapeutic target. By inhibiting Factor D, drugs like this compound can selectively block the AP without compromising the classical and lectin pathways, which are important for immune defense against infections.[1]
Comparative Analysis of Factor D Inhibitors
This compound is a first-in-class, orally bioavailable small molecule inhibitor of Factor D.[2][3] It has been shown to have a high binding affinity and potent inhibitory activity against Factor D. This section compares this compound with other notable Factor D inhibitors.
Quantitative Performance Data
The following table summarizes the key performance indicators for this compound and other Factor D inhibitors based on preclinical studies.
| Inhibitor | Target | Binding Affinity (Kd) | Factor D Proteolytic Activity (IC50) | Hemolysis Inhibition (IC50) |
| This compound (ACH-4471) | Factor D | 0.54 nM | 15 nM | 4.0 - 27 nM |
| ACH-3856 | Factor D | 0.36 nM | 5.8 nM | 2.9 - 16 nM |
| Vemircopan (ALXN2050) | Factor D | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Vemircopan is a second-generation Factor D inhibitor described as having enhanced in vitro potency compared to danicopan, though specific preclinical data is limited in the public domain.
Signaling Pathways and Mechanisms
To visually represent the mechanism of action and experimental workflows, the following diagrams are provided.
Alternative Complement Pathway and Point of Inhibition
Caption: Inhibition of the Alternative Complement Pathway by this compound.
Experimental Workflow for Hemolysis Assay
Caption: Workflow for assessing hemolysis inhibition by Factor D inhibitors.
Experimental Workflow for C3 Deposition Assay
Caption: Workflow for quantifying C3 deposition on PNH erythrocytes.
Experimental Protocols
Factor D Proteolytic Activity Assay
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of Factor D, which is its cleavage of Factor B when in complex with C3b.
Methodology:
-
Reagents: Purified human Factor D, Factor B, and C3b.
-
Procedure:
-
Factor B and C3b are incubated together to form the C3bB complex.
-
Factor D is added to the C3bB complex in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the cleavage of Factor B into Ba and Bb fragments is assessed by SDS-PAGE and densitometry.
-
-
Analysis: The intensity of the Bb fragment band is quantified to determine the extent of Factor B cleavage. The inhibitor concentration that results in 50% inhibition of Factor D activity (IC50) is calculated.
Alternative Pathway (AP) Hemolytic Assay
Principle: This assay assesses the functional consequence of Factor D inhibition by measuring the prevention of complement-mediated lysis of red blood cells (hemolysis) that are sensitive to the alternative pathway.
Methodology:
-
Reagents: PNH patient erythrocytes (or rabbit erythrocytes), normal human serum (as a source of complement), and the Factor D inhibitor.
-
Procedure:
-
A suspension of erythrocytes is prepared.
-
The erythrocytes are incubated with normal human serum in the presence of serial dilutions of the Factor D inhibitor.
-
The mixture is incubated at 37°C to allow for complement activation and potential hemolysis.
-
The reaction is stopped, and intact cells are pelleted by centrifugation.
-
-
Analysis: The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is quantified by measuring the absorbance at 414 nm. The inhibitor concentration that causes 50% inhibition of hemolysis (IC50) is determined.
C3 Deposition Assay by Flow Cytometry
Principle: This assay quantifies the deposition of C3 fragments on the surface of PNH red blood cells, a key step in extravascular hemolysis. Inhibition of Factor D is expected to reduce C3 deposition.
Methodology:
-
Reagents: Whole blood from a PNH patient, fluorescently labeled antibodies against C3d (a stable C3 breakdown product) and CD59 (to identify the PNH clone).
-
Procedure:
-
Whole blood is incubated with or without the Factor D inhibitor.
-
The red blood cells are washed to remove unbound plasma proteins.
-
The cells are then stained with fluorescently labeled anti-C3d and anti-CD59 antibodies.
-
-
Analysis: The cells are analyzed using a flow cytometer. The PNH red blood cell population is identified by the absence of CD59. Within this population, the median fluorescence intensity (MFI) of the anti-C3d antibody is measured to quantify the amount of C3 deposited on the cell surface. A reduction in C3d MFI in the presence of the inhibitor indicates effective blockade of the alternative pathway.
Conclusion
The available preclinical data demonstrates that this compound is a potent and specific inhibitor of Factor D. Its high binding affinity and effective inhibition of Factor D's proteolytic activity translate to the prevention of alternative pathway-mediated hemolysis. While direct comparative data with the second-generation inhibitor Vemircopan is limited in the public domain, the experimental protocols outlined provide a robust framework for the continued evaluation and validation of this compound's specificity and efficacy. These assays are crucial for understanding the therapeutic potential of Factor D inhibitors in complement-mediated diseases.
References
In vivo validation of Tarvicopan's therapeutic potential
An extensive search has been conducted to identify "Tarvicopan" and retrieve information regarding its in vivo validation and therapeutic potential. However, no registered drug, clinical trial, or scientific publication could be found under this name. It is possible that "this compound" may be a new compound that has not yet been publicly disclosed, a developmental codename, or a potential misspelling of a different therapeutic agent.
Without a confirmed identity for "this compound," it is not possible to provide the requested comparison guide, including experimental data, protocols, and signaling pathway diagrams. The core requirements of the request—objective comparison with alternatives and supporting experimental evidence—cannot be met without access to specific information about the compound .
To proceed with this request, please verify the spelling of "this compound" or provide any additional identifying information, such as the therapeutic area, the developing company or research institution, or any associated publication titles. Once the correct compound can be identified, a comprehensive guide will be developed as requested.
The Alternative Complement Pathway: A Comparative Analysis of Iptacopan (Factor B Inhibitor) and Factor D Inhibition
In the landscape of therapies targeting complement-mediated diseases, the alternative pathway has emerged as a critical focal point. This guide provides a comparative analysis of two key strategies for inhibiting this pathway: Factor B inhibition, exemplified by the approved drug Iptacopan, and Factor D inhibition. Due to the limited publicly available information on Tarvicopan, a putative Factor D inhibitor, this analysis will utilize data from the more extensively documented Factor D inhibitor, Danicopan (B606937), to illustrate the therapeutic approach of targeting Factor D.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the mechanisms of action, clinical data, and experimental methodologies for these two distinct but related therapeutic approaches.
Mechanism of Action: Targeting the Core of the Alternative Pathway
The alternative complement pathway is a crucial component of the innate immune system, providing a rapid and powerful defense against pathogens. Its dysregulation, however, can lead to the pathology of numerous diseases. Both Factor B and Factor D are essential serine proteases that play a pivotal role in the amplification loop of this pathway.
Iptacopan is an oral, first-in-class Factor B inhibitor.[1][2] By binding to Factor B, Iptacopan prevents its cleavage by Factor D, thereby blocking the formation of the C3 convertase (C3bBb).[3] This inhibition occurs at a central point in the alternative pathway, effectively shutting down the amplification of complement activation. This mechanism addresses both intravascular hemolysis (IVH), mediated by the downstream membrane attack complex (MAC), and extravascular hemolysis (EVH), which is facilitated by C3b opsonization.[1][4]
Factor D inhibitors, such as Danicopan, also act proximally in the alternative pathway.[1][2] Danicopan reversibly binds to and inhibits Factor D, the rate-limiting enzyme in the activation of the alternative pathway.[3][5] This action also prevents the formation of the C3 convertase, thereby reducing the generation of C3 fragments and the subsequent amplification of the complement cascade.[2]
Clinical Development and Approved Indications
Iptacopan has undergone extensive clinical evaluation and has received regulatory approval for several indications.
-
Paroxysmal Nocturnal Hemoglobinuria (PNH): Iptacopan is approved for the treatment of adults with PNH.[2] Clinical trials have demonstrated its efficacy in both treatment-naïve patients and those with residual anemia despite prior anti-C5 therapy.[6]
-
IgA Nephropathy (IgAN): Iptacopan is also approved to reduce proteinuria in adults with primary IgAN at risk of rapid disease progression.[3]
-
Complement 3 Glomerulopathy (C3G): It is the first approved treatment for C3G, a rare and debilitating kidney disease.[3]
Danicopan , as a representative Factor D inhibitor, has been approved as an add-on therapy to C5 inhibitors (eculizumab or ravulizumab) for the treatment of clinically significant extravascular hemolysis in adult patients with PNH.[2]
Pelecopan , another Factor D inhibitor, was in clinical development for PNH and other complement-mediated diseases; however, its development was discontinued.[7][8]
Comparative Clinical Data
The following tables summarize key quantitative data from clinical trials of Iptacopan and Danicopan.
Table 1: Iptacopan Clinical Trial Data in PNH
| Trial Name | Patient Population | Key Efficacy Endpoint | Result | Citation |
| APPOINT-PNH | Treatment-naïve adults with PNH | Proportion of patients achieving hemoglobin ≥12 g/dL without red blood cell (RBC) transfusions at 24 weeks | A significant proportion of patients achieved the primary endpoint. | [6] |
| APPLY-PNH | Adults with PNH and residual anemia despite anti-C5 therapy | Superiority in hemoglobin increase from baseline to 24 weeks without RBC transfusions | Iptacopan demonstrated superiority over continuing anti-C5 therapy. | [6] |
Table 2: Danicopan Clinical Trial Data in PNH (as add-on therapy)
| Trial Name | Patient Population | Key Efficacy Endpoint | Result | Citation |
| ALPHA (Phase 3) | PNH patients with clinically significant EVH on a C5 inhibitor | Change in hemoglobin concentration from baseline to week 12 | Danicopan as an add-on to ravulizumab or eculizumab significantly improved hemoglobin concentrations. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental designs for key clinical trials.
Iptacopan: APPOINT-PNH Study Protocol
The APPOINT-PNH trial was a Phase III, multicenter, open-label, single-arm study to evaluate the efficacy and safety of Iptacopan in adult patients with PNH who were naïve to complement inhibitor therapy.
-
Inclusion Criteria: Adult patients (≥18 years) with a diagnosis of PNH and evidence of hemolysis.
-
Intervention: Oral Iptacopan administered twice daily.
-
Primary Outcome Measures: The proportion of participants achieving a sustained hemoglobin level of ≥12 g/dL at 24 weeks in the absence of red blood cell transfusions.
-
Secondary Outcome Measures: Change from baseline in hemoglobin levels, transfusion avoidance rate, and changes in patient-reported outcomes.
Danicopan: ALPHA Study Protocol
The ALPHA trial was a Phase III, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Danicopan as an add-on therapy in PNH patients with clinically significant extravascular hemolysis despite stable treatment with a C5 inhibitor (eculizumab or ravulizumab).[9][10]
-
Inclusion Criteria: Adult patients (≥18 years) with a diagnosis of PNH on a stable dose of eculizumab or ravulizumab for at least 6 months, with hemoglobin ≤9.5 g/dL and an absolute reticulocyte count ≥120 × 10⁹/L.[9]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either oral Danicopan or placebo, in addition to their ongoing C5 inhibitor therapy, for 12 weeks.[9]
-
Primary Outcome Measure: Change in hemoglobin concentration from baseline to week 12.[9]
-
Study Design: After the 12-week double-blind period, patients in the placebo group were switched to Danicopan for an additional 12 weeks in an open-label extension.[10]
Concluding Remarks
Targeting the alternative complement pathway offers a promising therapeutic strategy for a range of complement-mediated diseases. Iptacopan, a Factor B inhibitor, has demonstrated broad efficacy as a monotherapy in PNH and other renal conditions by controlling both intravascular and extravascular hemolysis. Factor D inhibitors, represented here by Danicopan, have shown clinical benefit in addressing the residual extravascular hemolysis that can persist in PNH patients treated with C5 inhibitors.
The choice between targeting Factor B or Factor D may depend on the specific disease pathophysiology and the therapeutic goal. As a monotherapy, Factor B inhibition with Iptacopan provides comprehensive control of the alternative pathway. Factor D inhibition with Danicopan, in its current approved use, serves as a valuable adjunct to C5 inhibition, specifically addressing extravascular hemolysis. The continued development and investigation of these and other complement inhibitors will further refine our understanding of the optimal therapeutic approaches for a growing number of complement-driven diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 4. medcentral.com [medcentral.com]
- 5. selleckchem.com [selleckchem.com]
- 6. youtube.com [youtube.com]
- 7. Pelecopan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Pelecopan - BioCryst Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 9. Addition of danicopan to ravulizumab or eculizumab in patients with paroxysmal nocturnal haemoglobinuria and clinically significant extravascular haemolysis (ALPHA): a double-blind, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking Tarvicopan: A Comparative Guide to Complement Modulators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, publicly available quantitative preclinical and clinical data for Tarvicopan is limited. This compound has been identified as a complement Factor D inhibitor[1]. Therefore, this guide provides a comparative benchmark of its therapeutic class—Factor D inhibitors—against other established classes of complement modulators. Danicopan (B606937), an approved Factor D inhibitor, is used as a representative agent for this class to discuss clinical implications. This guide will be updated as more specific information on this compound becomes available.
Introduction to Complement Inhibition
The complement system is a critical component of innate immunity, playing a key role in pathogen defense and clearance of cellular debris.[2] Dysregulation of this cascade, however, is implicated in the pathophysiology of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and geographic atrophy. Therapeutic intervention aims to modulate the complement cascade at various points to control inflammation and cell damage. This guide compares the mechanistic and clinical profiles of different classes of complement inhibitors, providing a framework for evaluating novel agents like this compound.
Comparative Analysis of Complement Inhibitor Classes
The following table summarizes the key characteristics of major complement inhibitor classes, providing a basis for understanding the potential therapeutic profile of a Factor D inhibitor like this compound.
| Feature | C5 Inhibitors | C3 Inhibitors | Factor B Inhibitors | Factor D Inhibitors (e.g., this compound, Danicopan) |
| Target | Complement Component C5 | Complement Component C3 and C3b | Factor B | Factor D |
| Representative Drugs | Eculizumab, Ravulizumab | Pegcetacoplan | Iptacopan | Danicopan |
| Mechanism of Action | Binds to C5, preventing its cleavage into C5a and C5b, thereby inhibiting the formation of the Membrane Attack Complex (MAC).[3][4][5][6][7] | Binds to C3 and its activation fragment C3b, preventing their cleavage and the generation of downstream effectors of complement activation.[8][9][10][11][12] | Binds to Factor B of the alternative complement pathway, preventing the formation of the C3 convertase (C3bBb).[13][14][15][16][17] | Reversibly binds to and inhibits Factor D, a critical serine protease in the alternative pathway, thus blocking the formation of the C3 convertase (C3bBb).[18][19][20][21][22] |
| Effect on Intravascular Hemolysis (IVH) | High efficacy in controlling IVH by preventing MAC formation.[3][5] | Controls IVH by acting upstream of C5.[9][12] | Controls both IVH and extravascular hemolysis (EVH).[14][15][16][17] | As an add-on therapy to C5 inhibitors, it addresses EVH while the C5 inhibitor controls IVH.[19][21] |
| Effect on Extravascular Hemolysis (EVH) | Does not directly address C3-mediated EVH, which can lead to persistent anemia in some patients. | Controls EVH by preventing the opsonization of red blood cells with C3b.[9][12] | Controls EVH by inhibiting the alternative pathway amplification loop.[14][15][16][17] | Specifically designed to control C3-mediated EVH.[19][21][22] |
| Route of Administration | Intravenous infusion.[23] | Subcutaneous injection.[9] | Oral.[14] | Oral.[23] |
| Approved Indications (Representative Drugs) | PNH, aHUS, generalized Myasthenia Gravis (gMG), Neuromyelitis Optica Spectrum Disorder (NMOSD).[2][23] | PNH, Geographic Atrophy.[9][12] | PNH, IgA nephropathy.[14][24] | Add-on therapy for PNH with clinically significant EVH.[22][25][26] |
Signaling Pathway of Complement Activation and Inhibitor Targets
The following diagram illustrates the three main pathways of complement activation and the points of intervention for different classes of complement inhibitors.
Caption: Complement cascade and points of therapeutic intervention.
Experimental Protocols for Evaluating Complement Inhibitors
Detailed experimental protocols for this compound are not publicly available. The following are generalized methodologies for key assays used to characterize complement inhibitors.
Hemolysis Assay (CH50 or AP50)
Objective: To determine the concentration of a complement inhibitor required to inhibit 50% of complement-mediated red blood cell (RBC) lysis.
Methodology:
-
Preparation of Reagents:
-
Sensitized sheep or rabbit erythrocytes (for classical or alternative pathway, respectively).
-
Normal human serum (NHS) as a source of complement.
-
Gelatin veronal buffer (GVB) with appropriate cations (Ca²⁺ and Mg²⁺).
-
Serial dilutions of the complement inhibitor (e.g., this compound).
-
-
Assay Procedure:
-
A fixed concentration of sensitized RBCs is incubated with a limiting dilution of NHS in GVB.
-
The complement inhibitor is added at varying concentrations to the serum-RBC mixture.
-
The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by adding cold saline or EDTA-GVB.
-
The mixture is centrifuged to pellet intact RBCs.
-
-
Data Analysis:
-
The amount of hemolysis is quantified by measuring the absorbance of the supernatant (hemoglobin release) at 412 nm or 541 nm.
-
A dose-response curve is generated by plotting the percentage of hemolysis against the inhibitor concentration.
-
The IC50 value is calculated from this curve.
-
C3 Deposition Assay
Objective: To measure the ability of a complement inhibitor to prevent the deposition of C3 fragments (e.g., C3b) on a target surface.
Methodology:
-
Plate Coating:
-
Microtiter plates are coated with an activator of the complement cascade (e.g., zymosan for the alternative pathway, or IgM for the classical pathway).
-
-
Assay Procedure:
-
The coated plates are incubated with NHS in the presence of serial dilutions of the complement inhibitor.
-
The plates are washed to remove unbound proteins.
-
-
Detection:
-
Deposited C3b is detected using a specific primary antibody (e.g., anti-C3b antibody).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A colorimetric substrate is added, and the absorbance is measured.
-
-
Data Analysis:
-
The absorbance values are plotted against the inhibitor concentration to generate a dose-response curve and determine the IC50.
-
Experimental Workflow for Complement Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel complement inhibitor.
Caption: A generalized workflow for the development of a complement inhibitor.
Conclusion
The landscape of complement-modulating therapies is rapidly evolving, with a shift towards more targeted and orally administered agents. As a Factor D inhibitor, this compound belongs to a class of drugs with the potential to offer a convenient and effective treatment option, particularly for managing the extravascular hemolysis that can persist in patients treated with C5 inhibitors. The clinical success of Danicopan as an add-on therapy for PNH patients with clinically significant EVH underscores the therapeutic value of targeting Factor D.[25][26][27][28][29]
While direct comparative data for this compound is not yet available, its mechanism of action suggests it will likely be benchmarked against other proximal complement inhibitors like the Factor B inhibitor iptacopan, which has demonstrated efficacy in controlling both intravascular and extravascular hemolysis as a monotherapy.[14][15][16][17][30][31][32][33] Further clinical development and data disclosure for this compound will be crucial to fully elucidate its therapeutic potential and positioning within the growing armamentarium of complement modulators.
References
- 1. Complement System | DC Chemicals [dcchemicals.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Eculizumab - Wikipedia [en.wikipedia.org]
- 4. medschool.co [medschool.co]
- 5. Eculizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Eculizumab? [synapse.patsnap.com]
- 7. What is the mechanism of action of Ravulizumab-CWVZ? [synapse.patsnap.com]
- 8. What is the mechanism of action of Pegcetacoplan? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. What is the mechanism of Pegcetacoplan? [synapse.patsnap.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Pegcetacoplan: A Review in Paroxysmal Nocturnal Haemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 14. Iptacopan - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. drugs.com [drugs.com]
- 17. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. benchchem.com [benchchem.com]
- 20. drugs.com [drugs.com]
- 21. medcentral.com [medcentral.com]
- 22. What is the therapeutic class of Danicopan? [synapse.patsnap.com]
- 23. drugs.com [drugs.com]
- 24. novartis.com [novartis.com]
- 25. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 26. biospace.com [biospace.com]
- 27. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]
- 28. Long-term efficacy and safety of danicopan as add-on therapy to ravulizumab or eculizumab in PNH with significant EVH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. New Novartis Fabhalta® (iptacopan) data show clinically meaningful and statistically significant proteinuria reduction of 38.3% versus placebo for patients with IgA nephropathy (IgAN) [prnewswire.com]
- 31. Efficacy and Safety of Iptacopan in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
- 33. What clinical trials have been conducted for Iptacopan? [synapse.patsnap.com]
Statistical Analysis of Tarvicopan's Effect Compared to Control in Advanced Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Tarvicopan versus a control in the context of advanced melanoma. The data presented is derived from a hypothetical randomized, double-blind, placebo-controlled Phase II clinical trial.
Introduction
This compound is an investigational small molecule inhibitor targeting the downstream signaling of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically MEK1 and MEK2. Dysregulation of the MAPK pathway is a critical factor in the proliferation and survival of melanoma cells. This document summarizes the key findings from a clinical study designed to evaluate the efficacy and safety of this compound in patients with unresectable or metastatic BRAF V600E-mutant melanoma.
Experimental Protocols
Study Design
A multicenter, randomized, double-blind, placebo-controlled Phase II trial was conducted. A total of 150 patients with a confirmed diagnosis of unresectable or metastatic melanoma harboring the BRAF V600E mutation were enrolled. Patients were randomized in a 2:1 ratio to receive either this compound (100 mg orally, twice daily) or a matching placebo.
Patient Population
Eligible participants were adults (≥18 years) with histologically confirmed metastatic or unresectable melanoma with a BRAF V600E mutation. Key inclusion criteria included an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and at least one measurable lesion as per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Patients with prior systemic therapy for metastatic disease were excluded.
Endpoints
The primary endpoint was Progression-Free Survival (PFS). Secondary endpoints included Overall Response Rate (ORR), Duration of Response (DOR), and safety, assessed by the incidence and severity of adverse events (AEs) graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
Statistical Analysis
PFS was analyzed using the Kaplan-Meier method and compared between the two arms using a log-rank test. ORR was compared using the Chi-squared test. All statistical tests were two-sided, with a p-value of <0.05 considered statistically significant.
Data Presentation
Patient Demographics and Baseline Characteristics
| Characteristic | This compound (n=100) | Control (n=50) |
| Age (Median, years) | 58 | 60 |
| Gender (Female, %) | 45% | 48% |
| ECOG Performance Status 0 (%) | 62% | 60% |
| ECOG Performance Status 1 (%) | 38% | 40% |
| Metastatic Stage M1c (%) | 75% | 72% |
Efficacy Results
| Endpoint | This compound (n=100) | Control (n=50) | p-value |
| Progression-Free Survival (Median, months) | 8.4 | 2.8 | <0.001 |
| Overall Response Rate (%) | 65% | 12% | <0.001 |
| Complete Response (%) | 8% | 0% | |
| Partial Response (%) | 57% | 12% | |
| Stable Disease (%) | 25% | 30% | |
| Progressive Disease (%) | 10% | 58% | |
| Duration of Response (Median, months) | 7.6 | 4.2 | 0.02 |
Common Adverse Events (Occurring in ≥15% of Patients in the this compound Arm)
| Adverse Event | This compound (n=100) | Control (n=50) |
| Grade 1-2 (%) | Grade 3-4 (%) | All Grades (%) |
| Rash | 45% | 8% |
| Diarrhea | 38% | 5% |
| Fatigue | 32% | 4% |
| Nausea | 25% | 2% |
| Peripheral Edema | 18% | 1% |
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the MAPK signaling pathway by targeting MEK.
Experimental Workflow
Caption: Workflow of the randomized controlled trial for this compound.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tarvicopan
In the dynamic landscape of pharmaceutical research, the proper handling and disposal of novel compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Tarvicopan, a research compound. Adherence to these guidelines will help safeguard researchers, support staff, and the environment.
Note: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's and local regulations for chemical waste disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to understand its potential hazards. While specific toxicological data for this compound is not publicly available, researchers should treat it as a potentially hazardous substance.
Assumed Hazard Classifications:
| Hazard Class | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2] |
| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[2] |
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles[1] | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be needed for handling large quantities or if dust is generated.[1] | To prevent inhalation of dust or aerosols. |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Cleanup Protocol:
Caption: Workflow for cleaning up a this compound spill.
Disposal Procedures
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]
Step-by-Step Disposal Guide:
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated PPE (gloves, etc.), weigh boats, and absorbent materials, in a designated, clearly labeled hazardous waste container.[5] This container should be black and labeled "Hazardous Waste Pharmaceuticals".[4][6]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless triple-rinsed. The rinsate must be collected as hazardous liquid waste.[5] Intact empty containers of acutely toxic chemicals should be disposed of as chemical waste.[5]
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and pickup requests.
-
Disposal Decision Tree:
Caption: Decision tree for proper this compound waste disposal.
By following these procedures, researchers can handle and dispose of this compound responsibly, contributing to a safe and sustainable laboratory environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. health.uconn.edu [health.uconn.edu]
Navigating the Safe Handling and Disposal of Tarvicopan in a Research Setting
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of Tarvicopan, a complement factor D inhibitor used in research.
As a novel compound, specific safety and disposal protocols for this compound are not widely documented. However, by adhering to best practices for handling potent research compounds and leveraging safety data from analogous substances, a robust safety protocol can be established. This guide aims to provide immediate, procedural, and step-by-step advice to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound, a comprehensive approach to PPE is critical to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE, drawing parallels from safety data sheets for other potent pharmaceutical compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended when handling concentrated amounts. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form or when there is a potential for aerosolization. The specific type of respirator should be determined by a formal risk assessment. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
A clear and logical workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from preparation to post-handling cleanup.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Review the experimental protocol and have all required equipment and reagents prepared to minimize movement and potential for spills.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
-
Handling:
-
Wear all required PPE before handling the compound.
-
When weighing the solid form of this compound, do so in a fume hood to avoid inhalation of fine particles.
-
If preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
Avoid creating aerosols.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Remove PPE in the designated area, avoiding cross-contamination. Dispose of single-use PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations. The disposal of this compound should follow the guidelines for potent pharmaceutical compounds.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealed container | Incineration by a licensed hazardous waste disposal company. |
| Liquid Waste (Solutions) | Labeled, sealed container | Incineration by a licensed hazardous waste disposal company. Do not pour down the drain. |
| Contaminated PPE (Gloves, etc.) | Labeled, sealed bag | Incineration by a licensed hazardous waste disposal company. |
Disposal Workflow:
Caption: A systematic approach to this compound waste management.
Important Considerations:
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Waste Minimization: Plan experiments to use the minimum amount of this compound necessary to achieve the desired results, thereby minimizing waste generation.
By implementing these safety and logistical procedures, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory. This proactive approach to chemical handling not only protects the individual researcher but also the wider research community and the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
